molecular formula C7H6N2O3 B029607 N-(2-Pyridyl)oxamic acid CAS No. 13120-39-3

N-(2-Pyridyl)oxamic acid

Cat. No.: B029607
CAS No.: 13120-39-3
M. Wt: 166.13 g/mol
InChI Key: RQLBRIIHVJSCTG-UHFFFAOYSA-N
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Description

N-(2-Pyridyl)oxamic acid is a bifunctional organic compound of significant interest in advanced chemical and biochemical research. Its molecular structure incorporates both a pyridyl nitrogen and an oxamate moiety, making it an excellent multidentate ligand for constructing metal-organic frameworks (MOFs) and coordinating various metal ions. This chelating property is exploited in catalysis, materials science, and the development of functional coordination polymers. In biochemical contexts, the oxamic acid group is a known pharmacophore capable of inhibiting enzymes that utilize lactate or similar α-hydroxy acid substrates. Researchers utilize this compound as a key precursor or inhibitor in studies targeting dehydrogenases, making it a valuable tool for probing metabolic pathways and enzyme mechanisms. Its rigid, planar structure also contributes to its utility in the design of molecular sensors and as a building block in organic synthesis for creating more complex heterocyclic systems. This compound is provided for laboratory research purposes to facilitate innovation in these diverse scientific fields.

Properties

IUPAC Name

2-oxo-2-(pyridin-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLBRIIHVJSCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339405
Record name N-(2-PYRIDYL)OXAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13120-39-3
Record name N-(2-PYRIDYL)OXAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of N-(2-Pyridyl)oxamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridyl)oxamic acid is a chemical compound of interest in medicinal chemistry and pharmacology. It is recognized as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam and a degradation product of another NSAID, Lornoxicam.[1][2][3] Furthermore, its structural relationship to oxamic acid suggests potential activity as a lactate dehydrogenase (LDH) inhibitor, a target of interest in cancer metabolism research.[4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential therapeutic applications.

Table 1: General and Chemical Identifiers
PropertyValueSource(s)
IUPAC Name 2-oxo-2-(pyridin-2-ylamino)acetic acid[5][6]
Synonyms N-(2-Pyridinyl)oxamic acid, 2-Oxo-2-(2-pyridinylaMino)acetic Acid[1]
CAS Number 13120-39-3[5][7]
Chemical Formula C₇H₆N₂O₃[5][7]
Molecular Weight 166.13 g/mol [5][6][7]
Canonical SMILES C1=CC=NC(=C1)NC(=O)C(=O)O[6]
InChI Key RQLBRIIHVJSCTG-UHFFFAOYSA-N[6]
Table 2: Experimentally Determined and Predicted Physicochemical Data
PropertyValueMethodSource(s)
Melting Point 196-198 °CExperimental[1]
pKa -0.71 ± 0.20Predicted[1]
logP 0.17770Predicted[1]
Density 1.505 ± 0.06 g/cm³Predicted[1]
Solubility DMSO (Slightly), Methanol (Slightly)Experimental[1]
Polar Surface Area 79.29 ŲPredicted[1]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are provided below. These protocols are adapted from established methods for similar organic compounds.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the aqueous solubility of an organic acid like this compound.

Materials:

  • This compound

  • Distilled or deionized water

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions with different pH values (e.g., using appropriate buffers).

  • Accurately weigh an excess amount of this compound and add it to a known volume of each aqueous solution in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Determine the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC.

  • The solubility is reported as the concentration of the saturated solution at a specific pH and temperature.

Determination of pKa by UV-Vis Spectrophotometry

This protocol is adapted from methods used for determining the pKa of compounds with a UV chromophore that changes with ionization state.

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • UV-Vis Spectrophotometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the compound should be kept low to ensure it remains fully dissolved.

  • Measure the UV absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

  • Identify the wavelengths at which the absorbance changes significantly with pH.

  • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

Determination of logP by HPLC

This protocol describes the determination of the octanol-water partition coefficient (logP) using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound

  • HPLC system with a UV detector and a C18 column

  • Methanol or acetonitrile (HPLC grade)

  • Aqueous buffer (e.g., phosphate buffer)

  • A series of reference compounds with known logP values

Procedure:

  • Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer. The pH of the aqueous buffer should be adjusted to ensure the compound is in its neutral form.

  • Prepare standard solutions of this compound and the reference compounds in the mobile phase.

  • Inject each standard solution into the HPLC system and record the retention time (t_R).

  • Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

  • Calculate log(k) for each compound.

  • Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k) values.

  • Determine the log(k) of this compound and use the calibration curve to determine its logP value.

Relevant Pathways and Workflows

Synthetic Pathway

This compound can be synthesized via the reaction of 2-aminopyridine with diethyl oxalate. The following diagram illustrates the logical workflow for this synthesis.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Reaction_Vessel Reaction in Ethanol 2-Aminopyridine->Reaction_Vessel Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Reaction_Vessel Intermediate_Ester Ethyl 2-((pyridin-2-yl)carbamoyl)acetate Reaction_Vessel->Intermediate_Ester Hydrolysis_Step Aqueous Hydrolysis (e.g., with NaOH) Intermediate_Ester->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product

Caption: Synthetic workflow for this compound.

Metabolic and Degradation Pathways

This compound is a known metabolite of Tenoxicam and a photodegradation product of Lornoxicam. The following diagram illustrates these relationships.

G Metabolic and Degradation Pathways Tenoxicam Tenoxicam Metabolism Metabolism Tenoxicam->Metabolism Lornoxicam Lornoxicam Photodegradation Photodegradation Lornoxicam->Photodegradation N-(2-Pyridyl)oxamic_acid This compound Metabolism->N-(2-Pyridyl)oxamic_acid Metabolite Photodegradation->N-(2-Pyridyl)oxamic_acid Degradation Product

Caption: Formation of this compound from parent drugs.

Potential Signaling Pathway Inhibition

As a derivative of oxamic acid, this compound may act as an inhibitor of lactate dehydrogenase (LDH), which plays a crucial role in anaerobic glycolysis. Inhibition of LDH can impact cellular metabolism and signaling pathways such as the Akt/mTOR pathway.

G Potential Inhibition of Lactate Dehydrogenase and Downstream Signaling N-(2-Pyridyl)oxamic_acid This compound LDH Lactate Dehydrogenase (LDH) N-(2-Pyridyl)oxamic_acid->LDH Inhibits Pyruvate_to_Lactate Pyruvate -> Lactate LDH->Pyruvate_to_Lactate Catalyzes Akt Akt Pyruvate_to_Lactate->Akt Impacts mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes

Caption: LDH inhibition and its potential effect on the Akt/mTOR pathway.

References

N-(2-Pyridyl)oxamic acid structure and molecular formula C7H6N2O3.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridyl)oxamic acid, with the molecular formula C7H6N2O3, is a chemical compound of interest in pharmaceutical research. It is recognized primarily as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam and a degradation product of Lornoxicam. Structurally, it belongs to the class of oxamic acids, which are known for their potential as enzyme inhibitors. This technical guide provides a detailed overview of the structure, properties, synthesis, and known biological relevance of this compound, consolidating key data and experimental methodologies for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a pyridine ring linked to an oxamic acid moiety. The IUPAC name for this compound is 2-oxo-2-(pyridin-2-ylamino)acetic acid.

Structure:

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C7H6N2O3[1][2][3]
Molecular Weight 166.13 g/mol [1][2]
CAS Number 13120-39-3[1][2]
Melting Point 196-198 °C[1]
pKa (Predicted) -0.71 ± 0.20[1]
Density (Predicted) 1.505 ± 0.06 g/cm³[1]
LogP 0.17770[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Storage Temperature -20°C, Hygroscopic, Under inert atmosphere[1]

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol:

A synthetic route involves the treatment of methyl (pyridin-2-ylcarbamoyl)formate with lithium hydroxide in a solvent such as 1,4-dioxane at room temperature (20 °C)[1].

  • Materials:

    • Methyl (pyridin-2-ylcarbamoyl)formate

    • Lithium hydroxide (LiOH)

    • 1,4-Dioxane

    • Water

    • Hydrochloric acid (HCl) for acidification

    • Standard laboratory glassware and stirring equipment

  • Procedure:

    • Dissolve methyl (pyridin-2-ylcarbamoyl)formate in 1,4-dioxane.

    • Add an aqueous solution of lithium hydroxide to the reaction mixture.

    • Stir the mixture at 20 °C and monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

    • Upon completion, neutralize the reaction mixture and then acidify with dilute HCl to precipitate the product.

    • Collect the solid precipitate by filtration.

    • Wash the solid with cold water to remove any inorganic impurities.

    • Dry the product under vacuum to yield this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_product Final Product start1 Methyl (pyridin-2-ylcarbamoyl)formate hydrolysis Hydrolysis in 1,4-Dioxane at 20°C start1->hydrolysis start2 Lithium Hydroxide start2->hydrolysis acidification Acidification (HCl) hydrolysis->acidification filtration Filtration acidification->filtration drying Drying filtration->drying product This compound drying->product

Biological Significance and Activity

This compound is a known metabolite of Tenoxicam and a degradation product of Lornoxicam. The broader class of oxamic acid derivatives has been investigated for their inhibitory effects on lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.

Role as a Metabolite and Degradation Product
  • Tenoxicam Metabolism: In vivo, the NSAID Tenoxicam undergoes metabolic transformation, leading to the formation of this compound.

  • Lornoxicam Degradation: this compound is also formed as a degradation product of Lornoxicam under certain conditions.

DegradationPathway Lornoxicam Lornoxicam Intermediate Unstable Intermediates Lornoxicam->Intermediate Degradation Conditions (e.g., Hydrolysis) Product This compound Intermediate->Product Other Other Degradation Products Intermediate->Other

Lactate Dehydrogenase (LDH) Inhibition

Oxamic acid and its derivatives are known competitive inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. By inhibiting LDH, these compounds can disrupt the metabolic processes of highly glycolytic cells, such as cancer cells or certain pathogens. While specific inhibitory data for this compound is not widely published, the general mechanism of LDH inhibition by oxamates is well-understood.

Experimental Protocol for LDH Inhibition Assay:

This protocol is a general method for assessing the inhibitory activity of compounds like this compound against LDH.

  • Materials:

    • Lactate dehydrogenase (from a suitable source, e.g., rabbit muscle or recombinant human)

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

    • Sodium pyruvate

    • This compound (or other test inhibitors)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare stock solutions of NADH, sodium pyruvate, and the test inhibitor in the phosphate buffer.

    • In the wells of a 96-well plate, add the phosphate buffer, NADH solution, and the test inhibitor at various concentrations.

    • Add the LDH enzyme solution to each well to initiate the reaction.

    • Immediately after adding the enzyme, start the kinetic measurement of the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

    • The rate of the reaction is calculated from the linear portion of the kinetic curve.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LDH_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_ldh LDH-Mediated Conversion cluster_inhibition Inhibition cluster_downstream Downstream Effects of LDH Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH NADH NADH NAD NAD+ NADH->NAD Regeneration Inhibitor This compound Inhibitor->Pyruvate Competes with Pyruvate for LDH active site ROS Increased ROS Inhibitor->ROS Akt_mTOR Inhibition of Akt-mTOR Pathway ROS->Akt_mTOR Autophagy Induction of Autophagy Akt_mTOR->Autophagy

Conclusion

This compound is a molecule of significant interest due to its relationship with the widely used NSAIDs, Tenoxicam and Lornoxicam. Its structural similarity to other known LDH inhibitors suggests a potential for biological activity that warrants further investigation. The data and protocols presented in this guide offer a foundation for researchers to explore the synthesis, characterization, and potential therapeutic applications of this compound. Further studies are needed to elucidate its specific inhibitory profile against various LDH isozymes and to understand its broader pharmacological effects.

References

N-(2-Pyridyl)oxamic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13120-39-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Pyridyl)oxamic acid is a chemical compound primarily recognized as a metabolite of several non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the oxicam class, including piroxicam, lornoxicam, and tenoxicam. Its presence in biological matrices serves as an indicator of the metabolism of these parent drugs. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical and physical properties, a proposed synthesis pathway, its role in drug metabolism, and analytical methodologies for its detection. While the compound is generally considered pharmacologically inactive, this guide aims to consolidate the existing knowledge for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 13120-39-3[2][3][4]
Molecular Formula C₇H₆N₂O₃[2][3][5]
Molecular Weight 166.13 g/mol [2][3][5]
IUPAC Name 2-oxo-2-(pyridin-2-ylamino)acetic acid[2][3]
Synonyms N-(2-Pyridinyl)oxamic Acid, [(PYRIDIN-2-YL)CARBAMOYL]FORMIC ACID[2]
Melting Point 196-198 °C[6]
Solubility Slightly soluble in DMSO and Methanol[6]
pKa (Predicted) -0.71 ± 0.20[6]
LogP (Predicted) 0.17770[6]
Density (Predicted) 1.505 ± 0.06 g/cm³[6]

Synthesis

The synthesis of this compound can be achieved through the hydrolysis of its corresponding methyl ester. A general two-step synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of methyl (pyridin-2-ylcarbamoyl)formate

  • Reaction: 2-aminopyridine is reacted with diethyl oxalate.

  • Procedure (General): Pure 2-aminopyridine is refluxed with anhydrous diethyl oxalate.[7] The reaction mixture is then cooled, and the resulting solid ester is purified, typically by recrystallization.

Step 2: Hydrolysis to this compound

  • Reaction: The methyl (pyridin-2-ylcarbamoyl)formate intermediate is hydrolyzed to the final product.

  • Procedure (Cited): The hydrolysis is carried out using lithium hydroxide in a 1,4-dioxane solvent at 20 °C.[6] A detailed, step-by-step procedure with reactant quantities, reaction times, and purification methods is not available in the cited literature.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-aminopyridine 2-aminopyridine methyl_ester methyl (pyridin-2-ylcarbamoyl)formate 2-aminopyridine->methyl_ester Reflux diethyl_oxalate Diethyl Oxalate diethyl_oxalate->methyl_ester final_product This compound methyl_ester->final_product LiOH, 1,4-dioxane, 20°C

Figure 1: Proposed synthesis workflow for this compound.

Role in Drug Metabolism

This compound has been identified as a metabolite of the oxicam class of NSAIDs, including piroxicam, lornoxicam, and tenoxicam.[6][8][9] It is formed through the enzymatic hydrolysis of the amide bond of the parent drug. This metabolic pathway is a key route of elimination for these pharmaceuticals.

Metabolic Pathway: Formation from Piroxicam

The primary metabolic pathway for piroxicam involves hydroxylation, but a secondary pathway includes the hydrolysis of the amide linkage, leading to the formation of this compound and the corresponding benzothiazine derivative.[8] This process is generally considered a detoxification step, as the resulting metabolites are pharmacologically inactive.[1]

Metabolic_Pathway Piroxicam Piroxicam Metabolism Metabolism Piroxicam->Metabolism Amide Hydrolysis Other_Metabolites Other Metabolites (e.g., 5'-hydroxypiroxicam) Piroxicam->Other_Metabolites Hydroxylation (Primary Pathway) N-2-Pyridyl-oxamic_acid This compound Metabolism->N-2-Pyridyl-oxamic_acid

Figure 2: Simplified metabolic pathway of Piroxicam.
Experimental Protocol: Identification of this compound as a Metabolite (General)

Detailed protocols for the specific isolation and characterization of this compound from biological samples are not extensively detailed in publicly available literature. However, a general workflow can be inferred from studies on the metabolism of oxicams.

  • Sample Collection: Collection of biological matrices (e.g., plasma, urine) from subjects administered with the parent drug (piroxicam, lornoxicam, or tenoxicam).

  • Sample Preparation:

    • Liquid-Liquid Extraction: The plasma or urine sample is typically acidified, and the metabolites are extracted into an organic solvent such as ethyl acetate.[10]

    • Solid-Phase Extraction: Alternatively, solid-phase extraction (SPE) may be used for sample clean-up and concentration.

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): The extracted sample is analyzed by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile).[10]

  • Detection and Identification:

    • Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer, typically a tandem mass spectrometer (MS/MS).[10][11] The mass-to-charge ratio (m/z) of the parent ion corresponding to this compound (167.04 for [M+H]⁺) and its fragmentation pattern are used for identification and quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Biological_Sample Biological Sample (Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Sample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MS Mass Spectrometry (MS/MS Detection) HPLC->MS Identification Identification of This compound MS->Identification

Figure 3: General experimental workflow for metabolite identification.

Biological Activity

This compound is generally considered to be a pharmacologically inactive metabolite of the oxicam drugs.[1] There is currently no substantial evidence in the scientific literature to suggest that it has any significant biological activity or engages in specific signaling pathways. Its primary relevance in a biological context is as a marker of the metabolism of its parent compounds.

Spectroscopic Data

Conclusion

This compound (CAS 13120-39-3) is a well-characterized metabolite of the oxicam class of NSAIDs. While a conceptual understanding of its synthesis and its role in drug metabolism exists, detailed experimental protocols and comprehensive quantitative data on its biological activity and spectroscopic properties are not extensively documented in publicly accessible literature. This guide consolidates the available information, providing a foundational resource for researchers. Further investigation into the full-text of cited metabolic studies and direct acquisition of reference standards are recommended for those requiring in-depth experimental and quantitative details.

References

Synonyms for N-(2-Pyridyl)oxamic acid like 2-oxo-2-(pyridin-2-ylamino)acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-(2-Pyridyl)oxamic acid, a molecule of interest in pharmaceutical research, primarily recognized as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam and a degradation product of Lornoxicam. This document elucidates the chemical identity, physicochemical properties, and known biological relevance of this compound and its primary synonym, 2-oxo-2-(pyridin-2-ylamino)acetic acid. Detailed experimental protocols for its synthesis and analysis, where available in public literature, are presented. Furthermore, this guide explores its relationship with parent compounds and touches upon the broader context of oxamic acid derivatives in drug discovery.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₇H₆N₂O₃.[1][2][3] Its chemical structure features a pyridine ring linked to an oxamic acid moiety via an amide bond. The systematic IUPAC name for this compound is 2-oxo-2-(pyridin-2-ylamino)acetic acid.[2]

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing in literature and databases.

Identifier Type Identifier Citation
Primary Name This compound[1][3]
IUPAC Name 2-oxo-2-(pyridin-2-ylamino)acetic acid[2]
CAS Number 13120-39-3[1][2][3]
Molecular Formula C₇H₆N₂O₃[1][2][3]
Synonym N-(2-Pyridinyl)oxamic Acid[2][4]
Synonym [(PYRIDIN-2-YL)CARBAMOYL]FORMIC ACID
Synonym Acetic acid, 2-oxo-2-(2-pyridinylamino)-
Synonym 2-Oxo-2-(2-pyridinylamino)acetic Acid
Synonym Oxamic acid, (2-pyridyl)-
Synonym Oxalic acid 1-(2-pyridyl)amide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property Value Citation
Molecular Weight 166.13 g/mol [2][3]
Melting Point 196-198 °C[1]
pKa (Predicted) -0.71 ± 0.20[1]
Density (Predicted) 1.505 ± 0.06 g/cm³[1]
LogP (Predicted) 0.17770[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Storage Temperature -20°C Freezer, Under inert atmosphere, Hygroscopic[1]

Synthesis and Experimental Protocols

While detailed, step-by-step synthesis protocols for this compound are not extensively published in readily available literature, a general synthetic approach has been described.

General Synthesis from 2-Aminopyridine

A common method for the synthesis of N-substituted oxamic acids involves the reaction of a primary amine with a derivative of oxalic acid. For this compound, this would involve the reaction of 2-aminopyridine with an activated oxalic acid species.

Reaction Scheme:

G 2-Aminopyridine 2-Aminopyridine This compound This compound 2-Aminopyridine->this compound Reaction Oxalic Acid Derivative Oxalic Acid Derivative Oxalic Acid Derivative->this compound

Figure 1. General synthesis of this compound.

Experimental Protocol (General):

A detailed, validated protocol for this specific synthesis is not available in the cited literature. However, a general procedure for the synthesis of oxamic acids involves the following steps:

  • Reaction: 2-aminopyridine is reacted with a suitable oxalic acid derivative (e.g., diethyl oxalate or oxalyl chloride) in an appropriate solvent. The reaction is often carried out in the presence of a base to neutralize any acidic byproducts.

  • Workup: The reaction mixture is typically quenched with water or an acidic solution to precipitate the product.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Synthesis via Hydrolysis of Methyl (pyridin-2-ylcarbamoyl)formate

Another potential synthetic route involves the hydrolysis of the corresponding methyl ester.

Reaction Scheme:

G Methyl (pyridin-2-ylcarbamoyl)formate Methyl (pyridin-2-ylcarbamoyl)formate This compound This compound Methyl (pyridin-2-ylcarbamoyl)formate->this compound Hydrolysis Lithium Hydroxide Lithium Hydroxide Lithium Hydroxide->this compound

Figure 2. Synthesis via ester hydrolysis.

Experimental Protocol (Guidance Literature):

Based on a cited DOI (10.1016/j.bmcl.2003.12.106), the synthesis can be achieved with lithium hydroxide in 1,4-dioxane at 20 °C.[1] A detailed experimental procedure would require accessing the full text of this publication.

Biological Context and Significance

This compound is primarily of interest due to its relationship with two clinically used NSAIDs, Tenoxicam and Lornoxicam.

Metabolite of Tenoxicam

This compound has been identified as a metabolite of Tenoxicam.[1][5] The metabolic transformation of Tenoxicam in the body can lead to the formation of this compound. The exact enzymatic pathways responsible for this conversion are not fully detailed in the provided search results but likely involve cytochrome P450 enzymes, which are key in the metabolism of many drugs.

G Tenoxicam Tenoxicam Metabolism Metabolism Tenoxicam->Metabolism This compound This compound Metabolism->this compound

Figure 3. Metabolic conversion of Tenoxicam.

Degradation Product of Lornoxicam

This compound is also known as a degradation product of Lornoxicam.[1][5] This degradation can occur under various stress conditions, such as acidic or basic hydrolysis. Understanding the degradation pathway is crucial for assessing the stability of Lornoxicam and for identifying potential impurities in pharmaceutical formulations.

G Lornoxicam Lornoxicam Degradation Degradation Lornoxicam->Degradation This compound This compound Degradation->this compound

Figure 4. Degradation pathway of Lornoxicam.

Potential Biological Activities and Signaling Pathways

While the primary interest in this compound stems from its role as a metabolite and degradation product, the broader class of oxamic acid derivatives has been investigated for various biological activities. For instance, some oxamic acid derivatives have been explored as inhibitors of lactate dehydrogenase (LDH), an enzyme involved in anaerobic glycolysis, which is a hallmark of some cancer cells. However, specific studies on the direct biological effects and the modulation of signaling pathways by this compound are not well-documented in the available literature.

Future research could explore whether this compound retains any of the anti-inflammatory properties of its parent compounds or if it possesses novel biological activities. Investigating its potential interaction with inflammatory signaling pathways, such as those involving cyclooxygenase (COX) enzymes or cytokine production, would be a logical starting point.

Conclusion

This compound, also known as 2-oxo-2-(pyridin-2-ylamino)acetic acid, is a compound of significant interest in the fields of medicinal chemistry and drug metabolism. Its identity as a metabolite of Tenoxicam and a degradation product of Lornoxicam underscores the importance of its characterization for a complete understanding of the lifecycle of these NSAIDs. While general synthetic routes are known, detailed experimental protocols and comprehensive studies on its own biological activities and effects on cellular signaling pathways are areas that warrant further investigation. This technical guide serves as a foundational resource for researchers and professionals in drug development, providing a consolidated overview of the current knowledge on this compound.

References

A Technical Guide to the Spectral Analysis of N-(2-Pyridyl)oxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(2-Pyridyl)oxamic acid (CAS No. 13120-39-3), a compound of interest in pharmaceutical research and drug development. This document compiles available spectral information for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in a clear and accessible format. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Molecular Structure and Properties
  • IUPAC Name: 2-oxo-2-(pyridin-2-ylamino)acetic acid[1][2]

  • Molecular Formula: C₇H₆N₂O₃[1][2][3]

  • Molecular Weight: 166.13 g/mol [1][2][3]

  • Appearance: Solid

  • Melting Point: 196-198 °C[3]

Spectral Data

While comprehensive spectral data is often proprietary, this section summarizes expected and reported values for this compound. This information is collated from publicly available databases and supplier information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its chemical structure. Commercial suppliers indicate the availability of 400 MHz and 500 MHz ¹H NMR data, as well as ¹³C NMR data.[2]

¹H NMR (Proton NMR) Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridyl-H (4 protons)7.0 - 8.5m-
Amide-NH9.0 - 11.0br s-
Carboxylic Acid-OH10.0 - 13.0br s-

Note: Expected chemical shifts are estimates based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR (Carbon NMR) Data

PubChem confirms the availability of ¹³C NMR data for this compound.[1]

CarbonExpected Chemical Shift (δ, ppm)
Pyridyl C (5 carbons)110 - 150
Amide C=O160 - 170
Carboxylic Acid C=O170 - 180

Note: Expected chemical shifts are estimates. The two carbonyl carbons will have distinct signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. PubChem indicates the availability of GC-MS data.[1] A deprotonated molecular ion [M-H]⁻ at m/z 165.2 has been reported, which is consistent with the molecular weight of 166.13 g/mol .

Mass Spectrometry Data

Ionm/zDescription
[M+H]⁺167.05Protonated molecular ion
[M]⁺˙166.04Molecular ion
[M-H]⁻165.03Deprotonated molecular ion

Note: The observed ions will depend on the ionization technique used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic peaks for the carboxylic acid, amide, and pyridine functional groups are expected.

Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Strong, Broad
N-H stretch (Amide)3100-3300Medium
C=O stretch (Carboxylic Acid)1700-1725Strong
C=O stretch (Amide)1650-1680Strong
C=N and C=C stretch (Pyridine)1400-1600Medium-Strong

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. The choice of solvent will depend on the ionization method.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Prepare the solid sample as a KBr (potassium bromide) pellet or as a thin film.

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press the mixture into a translucent disk.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Processing: Perform a background correction using a spectrum of the empty sample holder (or a pure KBr pellet).

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution/ Dispersion Sample->Dissolution NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Dissolution->IR Processing Data Processing NMR->Processing MS->Processing IR->Processing Interpretation Structural Elucidation Processing->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationship NMR NMR (¹H, ¹³C) Structure Molecular Structure of this compound NMR->Structure Connectivity & Chemical Environment MS Mass Spec (MS) MS->Structure Molecular Weight & Fragmentation IR Infrared (IR) IR->Structure Functional Groups

Caption: Logical relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the Solubility Profile of N-(2-Pyridyl)oxamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-(2-Pyridyl)oxamic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes detailed, standardized experimental protocols, illustrative data representations, and logical diagrams to guide research and development efforts.

Introduction to this compound

This compound is an organic compound with the molecular formula C₇H₆N₂O₃. It belongs to the family of oxamic acids, which are derivatives of oxalic acid. The presence of both a pyridine ring and a carboxylic acid group suggests a molecule with potential for various intermolecular interactions, influencing its solubility in different solvent systems. Understanding its solubility is crucial for applications in drug discovery and development, particularly for formulation, bioavailability, and in vitro assay design.

Qualitative Solubility Profile

Qualitative assessments from various chemical suppliers indicate that this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2][3][4][5][6][7] This suggests a preference for polar aprotic and polar protic solvents, respectively. Its solubility in aqueous solutions is expected to be pH-dependent due to the presence of the carboxylic acid and the basic pyridine ring.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of solvents at various temperatures has not been extensively published. For the benefit of researchers, the following table illustrates how such data should be structured. The values presented are hypothetical and serve as a template for recording experimentally determined solubilities.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 3.0)25Data not availableData not availableShake-Flask
Water (pH 7.0)25Data not availableData not availableShake-Flask
Water (pH 9.0)25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Acetone25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide25Data not availableData not availableShake-Flask
Ethyl Acetate25Data not availableData not availableShake-Flask
n-Hexane25Data not availableData not availableShake-Flask

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a crystalline solid like this compound. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a pre-validated HPLC method or another appropriate analytical technique.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizations

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G A Add excess this compound to solvent B Equilibrate in shaker bath (24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

The solubility of this compound is influenced by several interconnected factors. The following diagram outlines these relationships.

G Solubility Solubility Compound Compound Properties pKa pKa Compound->pKa CrystalLattice Crystal Lattice Energy Compound->CrystalLattice Solvent Solvent Properties Polarity Polarity Solvent->Polarity Hbonding Hydrogen Bonding Solvent->Hbonding Conditions Experimental Conditions Temperature Temperature Conditions->Temperature pH pH (for aqueous) Conditions->pH pKa->Solubility CrystalLattice->Solubility Polarity->Solubility Hbonding->Solubility Temperature->Solubility pH->Solubility

Caption: Key Factors Affecting Solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine and understand its solubility profile. The provided experimental protocol for the shake-flask method offers a robust starting point for generating reliable data. The illustrative diagrams and data table structure are intended to aid in the systematic investigation and reporting of the physicochemical properties of this compound, which is essential for its potential development in pharmaceutical and other scientific applications.

References

The Role of N-(2-Pyridyl)oxamic Acid in the Degradation of Lornoxicam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, utilized for its analgesic and anti-inflammatory properties. The stability and degradation profile of a pharmaceutical compound are of paramount importance in drug development and formulation. Understanding the degradation pathways of Lornoxicam is crucial for ensuring its safety, efficacy, and quality. This technical guide provides an in-depth analysis of the degradation of Lornoxicam, with a specific focus on the formation and role of N-(2-Pyridyl)oxamic acid, a known degradation product.[1]

Lornoxicam's chemical structure, 6-chloro-4-hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[2][3] Forced degradation studies have revealed that Lornoxicam degrades significantly under hydrolytic (acidic and basic), oxidative, and photoneutral conditions, leading to the formation of multiple degradation products.[2][3] While the primary metabolite of Lornoxicam in vivo is 5'-hydroxy-lornoxicam, formed via CYP2C9-mediated metabolism, other degradation pathways in vitro lead to different products, including this compound.[3][4]

Quantitative Data on Lornoxicam Degradation

Forced degradation studies provide valuable quantitative insights into the stability of Lornoxicam under various stress conditions. The following table summarizes the percentage of Lornoxicam degradation observed in different studies.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis 2 N HCl2 hours80 °C24.46
Alkaline Hydrolysis 1 N NaOH2 hours80 °C33.79
Oxidative Degradation 6% H₂O₂1 hour80 °C19.07
Photochemical Degradation UV radiation48 hoursAmbient4.25
Thermal Degradation Dry heat4 hours80 °C5.17

While direct quantitative data on the yield of this compound from Lornoxicam degradation is not extensively available in the reviewed literature, a photodegradation study of Lornoxicam in methanol irradiated at 254 nm for 7 hours identified and quantified closely related pyridyl-containing degradation products.

Photodegradation ProductConversion (%)Reference
N-methyl-N'-(pyridin-2-yl) oxalamide18-22[5]
methyl (pyridin-2-yl carbamoyl) formate12-14[5]

The formation of these compounds underscores the cleavage of the thieno-thiazine ring system of Lornoxicam, leading to the generation of smaller molecules containing the N-pyridyl moiety. This compound is another such product arising from the breakdown of the Lornoxicam molecule.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections outline the typical experimental protocols employed in the forced degradation studies of Lornoxicam.

Forced Degradation Studies

These studies are conducted to evaluate the stability of a drug substance under exaggerated conditions, as mandated by ICH guidelines.

1. Acidic Degradation:

  • Procedure: A solution of Lornoxicam (e.g., 100 µg/mL) is prepared in an acidic medium, typically 2 N hydrochloric acid.

  • Conditions: The solution is refluxed for a specified period, for instance, 2 hours at 80°C.

  • Neutralization: After cooling, the solution is neutralized with an appropriate base (e.g., 1 N NaOH) and diluted with the mobile phase to the desired concentration for analysis.

2. Alkaline Degradation:

  • Procedure: A solution of Lornoxicam is prepared in a basic medium, such as 1 N sodium hydroxide.

  • Conditions: The solution is refluxed for a set duration, for example, 2 hours at 80°C.

  • Neutralization: Following the stress period, the solution is cooled, neutralized with an acid (e.g., 1 N HCl), and diluted for analysis.

3. Oxidative Degradation:

  • Procedure: Lornoxicam is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 6% H₂O₂).

  • Conditions: The reaction is typically carried out at an elevated temperature, such as 80°C, for a specific time (e.g., 1 hour).

  • Analysis: The resulting solution is diluted with the mobile phase for chromatographic analysis.

4. Photochemical Degradation:

  • Procedure: A solution of Lornoxicam is exposed to UV radiation.

  • Conditions: The exposure is carried out for an extended period, for example, 48 hours, under controlled conditions.

  • Analysis: The sample is then analyzed by HPLC to determine the extent of degradation.

5. Thermal Degradation:

  • Procedure: Solid Lornoxicam powder is subjected to dry heat.

  • Conditions: The drug is placed in an oven at a high temperature (e.g., 80°C) for a defined duration (e.g., 4 hours).

  • Analysis: A solution of the heat-stressed drug is prepared and analyzed.

Analytical Methodology: HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.

  • Chromatographic System: A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.

  • Column: A reverse-phase column, such as a Grace smart RP C18 (250×4.5mm, 5µm), is commonly used.

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer is employed. A common mobile phase is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: The flow rate is typically set at 1.0 mL/min.

  • Detection: Detection is performed using a UV detector at the wavelength of maximum absorbance for Lornoxicam, which is around 382 nm.

  • Injection Volume: A standard injection volume is 20 µL.

Signaling Pathways and Experimental Workflows

Visualizing the degradation pathways and experimental processes can aid in understanding the complex relationships between the parent drug and its degradation products.

Lornoxicam_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Lornoxicam Lornoxicam Hydrolysis Hydrolysis (Acidic/Basic) Lornoxicam->Hydrolysis H+/OH- Oxidation Oxidation Lornoxicam->Oxidation [O] Photolysis Photolysis Lornoxicam->Photolysis DPs Various Degradation Products Hydrolysis->DPs NPO This compound Hydrolysis->NPO Oxidation->DPs Photolysis->NPO

Caption: Lornoxicam Degradation Pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., 2N HCl, 80°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Alkaline Hydrolysis (e.g., 1N NaOH, 80°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 6% H2O2, 80°C) Oxidation->Stressed_Samples Photo Photolysis (UV Radiation) Photo->Stressed_Samples Thermal Thermal (Dry Heat, 80°C) Thermal->Stressed_Samples Lornoxicam_Sample Lornoxicam Sample (Bulk Drug or Formulation) Lornoxicam_Sample->Acid Lornoxicam_Sample->Base Lornoxicam_Sample->Oxidation Lornoxicam_Sample->Photo Lornoxicam_Sample->Thermal HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Quantification of Degradation, Identification of Products) HPLC_Analysis->Data_Analysis

Caption: Forced Degradation Experimental Workflow.

Conclusion

The degradation of Lornoxicam is a multifaceted process influenced by various environmental factors. While 5'-hydroxy-lornoxicam is the principal metabolite in humans, in vitro degradation studies reveal the formation of other products, including this compound. The formation of this and related pyridyl-containing compounds indicates the cleavage of the core thieno-thiazine structure of Lornoxicam under stress conditions, particularly photolysis.

A thorough understanding of these degradation pathways, supported by robust analytical methods and quantitative data, is indispensable for the development of stable and safe Lornoxicam formulations. Further research to specifically quantify the formation of this compound under different degradation conditions would provide a more complete picture of Lornoxicam's stability profile. This knowledge is critical for formulation scientists, analytical chemists, and regulatory professionals involved in the lifecycle of this important anti-inflammatory drug.

References

Biological Activities of N-(2-Pyridyl)oxamic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of N-(2-Pyridyl)oxamic acid and its derivatives. These compounds have garnered interest in medicinal chemistry due to their potential as therapeutic agents, exhibiting a range of biological effects including anticancer, antimicrobial, and enzyme-inhibitory activities. This document details the known biological activities, presents available quantitative data, outlines relevant experimental protocols, and illustrates the key signaling pathways potentially modulated by these compounds.

Introduction

This compound is a chemical entity characterized by a pyridine ring linked to an oxamic acid moiety. The structural features of this scaffold, particularly the presence of the oxamic acid group, suggest its potential as an inhibitor of dehydrogenase enzymes, while the pyridine ring can be readily modified to modulate physiochemical properties and target specificity. Its derivatives, including esters and amides, offer a versatile platform for the development of novel therapeutic agents. This guide explores the current understanding of the biological activities associated with this class of compounds.

Biological Activities

This compound and its related structures have been investigated for several biological activities, with the most prominent being anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity

Derivatives of pyridine and hydroxamic acid, structural components of this compound derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer metabolism and proliferation, such as lactate dehydrogenase (LDH) and histone deacetylases (HDACs). While specific data for this compound is limited, the broader class of related compounds shows promising anticancer potential. For instance, a study on 2,2'-bipyridine hydroxamic acid derivatives showed selective cytotoxicity against Cal27 head and neck cancer cells with an IC50 of 19.36 μM, inducing ROS-mediated apoptosis and exhibiting moderate HDAC inhibition[1].

Table 1: Anticancer Activity of Related Pyridine and Hydroxamic Acid Derivatives

Compound ClassCell LineIC50 (µM)Reference
2,2'-Bipyridine hydroxamic acid derivative (1A)Cal27 (Head and Neck Cancer)19.36[1]
Pyridine DerivativesA375 (Melanoma)0.0015[2]
M14 (Melanoma)0.0017[2]
RPMI 7951 (Melanoma)0.0017[2]
Oxamic AcidCNE-1 (Nasopharyngeal Carcinoma)74.6 (24h), 32.4 (48h), 17.8 (72h)[1]
CNE-2 (Nasopharyngeal Carcinoma)62.3 (24h), 44.5 (48h), 31.6 (72h)[1]
Antimicrobial Activity

Table 2: Antimicrobial Activity of Related Pyridine Derivatives

Compound ClassMicroorganismMIC (µM)Reference
N-alkyl-N-(pyridin-2-yl)hydroxylamineMicrococcus luteus ATCC 102402.0[3]
Enzyme Inhibition

The oxamic acid structure is known to be a competitive inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis, which is often upregulated in cancer cells (the Warburg effect)[4]. Inhibition of LDH can lead to a reduction in ATP production and induce apoptosis in cancer cells. Oxamic acid itself is a known LDH-A inhibitor[1]. Furthermore, hydroxamic acid derivatives are a well-established class of histone deacetylase (HDAC) inhibitors, which play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy[1].

Table 3: Enzyme Inhibition by Related Oxamic and Hydroxamic Acid Derivatives

Compound ClassEnzymeIC50 (µM)Reference
Oxamic acid derivative 21Plasmodium falciparum LDH (pfLDH)14[4]
Oxamic acid derivative 21mammalian LDH (mLDH)25[4]

Mechanism of Action & Signaling Pathways

The biological activities of this compound and its derivatives are believed to be mediated through the modulation of several key cellular signaling pathways.

  • Inhibition of Lactate Dehydrogenase (LDH): As competitive inhibitors of LDH, oxamic acid derivatives block the conversion of pyruvate to lactate, leading to a disruption in glycolysis and cellular energy metabolism. This is a particularly attractive strategy for targeting cancer cells that rely on aerobic glycolysis.

  • Inhibition of Histone Deacetylases (HDACs): The hydroxamic acid moiety is a potent chelator of the zinc ion in the active site of HDACs. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis.

  • Modulation of Cell Signaling Pathways: The inhibition of enzymes like LDH and HDACs can have downstream effects on major signaling pathways that regulate cell growth, proliferation, and survival, including:

    • Akt/mTOR Pathway: This pathway is central to cell growth and proliferation and is often hyperactivated in cancer.

    • MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

    • NF-κB Pathway: This pathway plays a key role in inflammation and immunity and is also implicated in cancer development and progression.

Signaling Pathway Diagrams

Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound derivative This compound derivative This compound derivative->Akt This compound derivative->mTORC1

Akt/mTOR Signaling Pathway Modulation

MAPK_Pathway Stress/Growth Factor Stress/Growth Factor Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation/Apoptosis Proliferation/Apoptosis Transcription Factors->Proliferation/Apoptosis This compound derivative This compound derivative This compound derivative->ERK

MAPK Signaling Pathway Modulation

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB P NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription NF-κB This compound derivative This compound derivative This compound derivative->IKK Complex

NF-κB Signaling Pathway Modulation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

General Synthesis of this compound Derivatives

A general method for the synthesis of oxamic acids involves the reaction of an amine with an oxalyl chloride or a dialkyl oxalate[5]. For this compound, 2-aminopyridine would be reacted with a suitable oxalyl derivative.

SynthesisWorkflow 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction Diethyl oxalate Diethyl oxalate Diethyl oxalate->Reaction This compound ethyl ester This compound ethyl ester Reaction->this compound ethyl ester Hydrolysis Hydrolysis This compound ethyl ester->Hydrolysis This compound This compound Hydrolysis->this compound Amidation/Esterification Amidation/Esterification This compound->Amidation/Esterification Derivatives Derivatives Amidation/Esterification->Derivatives

General Synthesis Workflow

Protocol:

  • Ester Formation: To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of diethyl oxalate.

  • Reflux the mixture for several hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the crude this compound ethyl ester.

  • Purify the ester by recrystallization or column chromatography.

  • Hydrolysis to the Acid: Dissolve the purified ester in a solution of a base (e.g., sodium hydroxide) in a water/alcohol mixture.

  • Stir the reaction at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Collect the solid by filtration, wash with water, and dry.

  • Derivative Synthesis: The resulting acid can be converted to various amides or other esters using standard coupling reactions (e.g., with carbodiimides) or by converting the acid to an acid chloride followed by reaction with an alcohol or amine.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Lactate Dehydrogenase (LDH) Inhibition Assay

This assay measures the activity of LDH.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing pyruvate and NADH in a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding LDH.

  • Absorbance Measurement: Monitor the decrease in absorbance at 340 nm as NADH is converted to NAD+.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the activity of HDACs.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a fluorogenic HDAC substrate and a source of HDAC enzyme (e.g., nuclear extract or purified enzyme).

  • Inhibitor Addition: Add various concentrations of the test compound.

  • Incubation: Incubate the reaction at 37°C to allow for deacetylation.

  • Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The limited availability of specific quantitative data for the parent compound and its direct derivatives highlights a clear need for further research in this area. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future studies and accelerate the drug discovery and development process for this interesting chemical scaffold.

References

Whitepaper: Oxamic Acid Derivatives as a Novel Therapeutic Axis in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates urgent innovation in antimalarial drug discovery. This guide explores the compelling potential of oxamic acid derivatives, a class of compounds targeting the parasite's key metabolic enzyme, P. falciparum lactate dehydrogenase (PfLDH). We delve into the molecular rationale for targeting PfLDH, detailing its critical role in the parasite's energy metabolism and the structural distinctions that allow for selective inhibition over human LDH isoforms. This document provides a comprehensive overview of the mechanism of action, structure-activity relationships (SAR), and high-throughput synthesis strategies for oxamic acid-based inhibitors. Furthermore, it outlines detailed experimental protocols for synthesis and screening, and discusses advanced concepts such as dual-target inhibition of both PfLDH and PfMDH. This guide is intended to serve as a foundational resource for researchers aiming to exploit this promising therapeutic strategy and accelerate the development of a new generation of antimalarial agents.

Chapter 1: The Imperative for Novel Antimalarial Targets

Malaria remains a devastating infectious disease, with hundreds of thousands of deaths annually, primarily in sub-Saharan Africa[1]. The cornerstone of malaria control has long been small-molecule chemotherapy[1]. However, the efficacy of current treatments, including artemisinin-based combination therapies (ACTs), is under threat due to the relentless evolution and spread of drug-resistant parasite strains[2][3]. This alarming trend has created a critical need for new antimalarial drugs that act via novel mechanisms of action, thereby circumventing existing resistance pathways[4][5]. The drug discovery pipeline must be populated with candidates targeting previously unexploited vulnerabilities in the parasite's biology to ensure a sustainable arsenal against this adaptable pathogen[1][3].

Chapter 2: Plasmodium falciparum Lactate Dehydrogenase (PfLDH): A Prime Metabolic Target

The intraerythrocytic stage of P. falciparum, responsible for the clinical manifestations of malaria, is heavily reliant on glycolysis for its energy (ATP) production[2][6]. A pivotal enzyme in this pathway is lactate dehydrogenase (LDH), which catalyzes the final step: the interconversion of pyruvate to lactate, regenerating NAD+ necessary for sustained glycolytic flux[7][8].

The Rationale for Targeting PfLDH: The parasite's dependence on this single metabolic pathway for energy makes PfLDH an essential enzyme for its survival and a highly attractive drug target[2][6][9]. Crucially, significant structural and kinetic differences exist between PfLDH and its human orthologs (hLDH)[2]. PfLDH possesses several unique amino acids within its active site and a substrate specificity loop that is five amino acids longer than in human LDHs[9][10][11]. These distinctions provide a molecular basis for the design of selective inhibitors, minimizing the potential for off-target effects and host toxicity[7].

cluster_parasite P. falciparum Cytosol cluster_explanation Logic Glucose Glucose Glycolysis Glycolysis (10 steps) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP (Energy) Glycolysis->ATP Net Gain NAD NAD+ PfLDH PfLDH (Target Enzyme) Pyruvate->PfLDH Lactate Lactate (excreted) Pyruvate->Lactate NADH -> NAD+ NADH NADH PfLDH->Lactate PfLDH->NAD exp Parasite's reliance on glycolysis for ATP makes PfLDH a critical choke-point for energy production.

Caption: Central role of PfLDH in P. falciparum anaerobic glycolysis.

Chapter 3: Oxamic Acid Derivatives as Potent PfLDH Inhibitors

Oxamic acid, also known as oxamate, is a simple molecule that acts as a competitive inhibitor of LDH by mimicking the structure of the natural substrate, pyruvate[9][12][13]. Early investigations revealed that oxamate exhibits a higher affinity for PfLDH compared to human LDH isoforms, establishing it as a promising scaffold for the development of selective antimalarial agents[9]. This initial finding spurred the synthesis and evaluation of extensive libraries of oxamic acid derivatives to identify compounds with enhanced potency and selectivity.

Several studies have successfully identified N-substituted oxamic acid derivatives with significant activity against both drug-sensitive and drug-resistant P. falciparum strains in vitro.[10][11][14] The inhibitory activity of these compounds is directly correlated with their ability to block PfLDH enzyme function.

Data Presentation: In Vitro Activity of Lead Oxamic Acid Derivatives

The following table summarizes the performance of key compounds identified through library screening, highlighting their inhibitory concentrations against the target enzyme and the parasite.

Compound IDPfLDH IC₅₀ (µM)mLDH IC₅₀ (µM)Selectivity (mLDH/PfLDH)P. falciparum IC₅₀ (µM) (CQ-Resistant Strain)Reference
Oxamic Acid 21 1425~1.8-foldNot Reported[10][14]
Compound 5 Not ReportedNot ReportedNot Reported15.4[10][14]
Compound 6 Not ReportedNot ReportedNot Reported9.41[10][14]
Derivative 5 3.13~185~59-foldNot Reported[12][13]
Derivative 7 1.75~12.25~7-foldNot Reported[12][13]

Note: Data is compiled from multiple sources. Assay conditions may vary between studies. "mLDH" refers to mammalian LDH. CQ=Chloroquine.

The structure-activity relationship (SAR) studies suggest that modifications to the N-substituent of the oxamic acid core are critical for both potency and selectivity. Bulky and hydrophobic groups on the nitrogen atom can exploit unique pockets in the active site of PfLDH that are not present in human LDH, leading to enhanced affinity and selectivity[12][13].

Chapter 4: High-Throughput Synthesis and Screening Workflow

A key to successfully identifying lead compounds from the oxamic acid class has been the development of efficient, high-throughput synthesis and screening methodologies. An automated "catch and release" synthetic strategy has been effectively employed to rapidly generate large libraries of diverse oxamic acid derivatives for biological evaluation[9][10][11][14].

cluster_workflow Screening Cascade Library Oxamic Acid Derivative Library PrimaryAssay Primary Screen: PfLDH Enzyme Inhibition Assay Library->PrimaryAssay Potency Hit Confirmation & Potency (IC₅₀) PrimaryAssay->Potency CellularAssay Secondary Screen: Anti-parasitic Activity (P. falciparum) Potency->CellularAssay SelectivityAssay Counter Screen: human LDH (hLDH) Inhibition Assay Potency->SelectivityAssay Lead Lead Candidate CellularAssay->Lead SelectivityAssay->Lead

Caption: High-throughput screening workflow for PfLDH inhibitors.

Experimental Protocols

Protocol 1: Automated "Catch and Release" Synthesis of an Oxamic Acid Library

This protocol is a conceptual representation based on published methods. The choice of specific resins, reagents, and automation platforms requires optimization.

  • Resin Loading: Swell a suitable amine-scavenging resin (e.g., isocyanate resin) in a solvent like dichloromethane (DCM) within the reaction vessels of an automated synthesizer.

  • Amine Coupling: Add a diverse library of primary or secondary amines (solution in DCM) to the resin-containing vessels. Allow the reaction to proceed to completion to "catch" the amines onto the solid support.

  • Washing: Thoroughly wash the resin with DCM and other solvents to remove any unreacted amines.

  • Acylation: Add a solution of ethyl oxalyl chloride in DCM to each vessel. This reagent reacts with the resin-bound amine to form the ethyl oxamate intermediate.

  • Release and Saponification: Add an aqueous solution of sodium hydroxide (NaOH). This step serves a dual purpose: it cleaves (releases) the N-substituted ethyl oxamate from the resin and simultaneously saponifies the ethyl ester to the desired carboxylic acid (the final oxamic acid derivative).

  • Work-up: Collect the aqueous phase from each vessel. Acidify with hydrochloric acid (HCl) to precipitate the oxamic acid product.

  • Purification & Analysis: Filter the products and analyze for purity and identity using LC-MS and NMR. The resulting library is then formatted in microtiter plates for biological screening.

Protocol 2: In Vitro PfLDH Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5). Prepare solutions of recombinant PfLDH, the cofactor NADH, the substrate sodium pyruvate, and the test compounds (dissolved in DMSO).

  • Assay Setup: In a 96-well UV-transparent plate, add the buffer, PfLDH enzyme, NADH, and varying concentrations of the test compound to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the sodium pyruvate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings. Measure the decrease in absorbance at 340 nm over time (typically 5-10 minutes). The consumption of NADH, which absorbs at 340 nm, is directly proportional to LDH activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Chapter 5: Advanced Strategies: Selectivity and Dual-Target Inhibition

A critical parameter for any potential drug candidate is its therapeutic index—the ratio between its therapeutic and toxic effects. For oxamic acid derivatives, this translates to achieving high selectivity for PfLDH over human LDH isoforms. As shown in the table above, medicinal chemistry efforts have yielded compounds with significant selectivity, with some derivatives demonstrating over 50-fold preference for the parasite enzyme[12][13].

An even more sophisticated approach involves designing compounds that can inhibit multiple essential parasite enzymes simultaneously. Evidence suggests that some oxamic acid derivatives possess inhibitory activity against not only PfLDH but also P. falciparum malate dehydrogenase (PfMDH)[12][13]. Since PfMDH could potentially compensate for reduced PfLDH activity, dual-target inhibitors are presumed to have a more profound antimalarial effect and a lower propensity for the development of resistance[12][13].

cluster_parasite_pathways Parasite Metabolic Pathways OxamicAcid Oxamic Acid Derivative PfLDH PfLDH OxamicAcid->PfLDH Inhibits PfMDH PfMDH OxamicAcid->PfMDH Inhibits Glycolysis Glycolysis PfLDH->Glycolysis Energy_Collapse Energy Production Collapse PfLDH->Energy_Collapse TCA_Cycle TCA Cycle PfMDH->TCA_Cycle PfMDH->Energy_Collapse

Caption: Concept of dual-target inhibition by oxamic acid derivatives.

Chapter 6: Future Perspectives and the Preclinical Pathway

The promising in vitro data for oxamic acid derivatives provides a strong foundation for further development. The immediate next steps involve a focused medicinal chemistry campaign to optimize lead compounds for:

  • Enhanced Potency: Aiming for low nanomolar IC₅₀ values against P. falciparum.

  • Improved Selectivity: Maximizing the therapeutic window by further reducing activity against human LDH.

  • Favorable Drug-like Properties: Optimizing solubility, metabolic stability, and cell permeability.

Once optimized leads are identified, they must progress through a standard preclinical development pipeline for antimalarials[3][15]. This includes:

  • In Vivo Efficacy Studies: Testing the compounds in animal models of malaria, such as mice infected with Plasmodium berghei or humanized mice engrafted with human erythrocytes and infected with P. falciparum.[16]

  • Pharmacokinetic (PK) Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure adequate drug exposure at the site of action.

  • Safety and Toxicology Studies: Evaluating potential toxicity in vitro and in vivo to establish a safety profile before any consideration for human trials.

Conclusion

Targeting the metabolic vulnerability of P. falciparum through the inhibition of PfLDH represents a scientifically sound and promising strategy for the development of new antimalarial drugs. Oxamic acid derivatives have emerged as a validated and potent class of inhibitors, demonstrating excellent in vitro activity and the potential for high selectivity. With established high-throughput synthesis and screening methods, this chemical scaffold is ripe for further optimization. The prospect of developing dual-target inhibitors further enhances the appeal of this compound class. Continued investment in the exploration and preclinical development of oxamic acid derivatives could yield novel candidates that are urgently needed to combat the global threat of drug-resistant malaria.

References

Methodological & Application

Synthesis of N-(2-Pyridyl)oxamic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-Pyridyl)oxamic acid, a compound of interest for researchers, scientists, and drug development professionals. The described methodology follows a two-step synthetic route, commencing with the formation of an ester intermediate followed by its hydrolysis to yield the target compound.

Introduction

This compound and its derivatives are recognized for their potential applications in medicinal chemistry. The synthesis protocol detailed herein is designed to be a reliable and reproducible method for laboratory-scale preparation. The procedure involves the reaction of 2-aminopyridine with diethyl oxalate to yield ethyl N-(2-pyridyl)oxamate, which is subsequently hydrolyzed to this compound.

Reaction Scheme

The overall two-step synthesis is depicted in the following scheme:

Step 1: Synthesis of Ethyl N-(2-pyridyl)oxamate

2-Aminopyridine + Diethyl oxalate → Ethyl N-(2-pyridyl)oxamate + Ethanol

Step 2: Hydrolysis of Ethyl N-(2-pyridyl)oxamate

Ethyl N-(2-pyridyl)oxamate + Lithium Hydroxide → this compound

Experimental Protocols

Step 1: Synthesis of Ethyl N-(2-pyridyl)oxamate

This procedure details the formation of the intermediate ester, ethyl N-(2-pyridyl)oxamate, from 2-aminopyridine and diethyl oxalate.

Materials:

  • 2-Aminopyridine

  • Diethyl oxalate, anhydrous

  • Ethanol, absolute

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in absolute ethanol.

  • To this stirred solution, add anhydrous diethyl oxalate (1.5 eq) in a single portion.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add hexanes to precipitate the product.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the collected solid with a small amount of cold hexanes to remove any unreacted diethyl oxalate.

  • Dry the product, ethyl N-(2-pyridyl)oxamate, under vacuum.

Step 2: Hydrolysis of Ethyl N-(2-pyridyl)oxamate to this compound

This procedure describes the hydrolysis of the ester intermediate to the final product, this compound.

Materials:

  • Ethyl N-(2-pyridyl)oxamate

  • 1,4-Dioxane

  • Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl N-(2-pyridyl)oxamate (1.0 eq) in 1,4-dioxane.

  • Prepare a solution of lithium hydroxide (1.2 eq) in deionized water and add it to the stirred solution of the ester at room temperature (approximately 20 °C).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 using 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterStep 1: EsterificationStep 2: Hydrolysis
Reagents
2-Aminopyridine1.0 molar equivalent-
Diethyl oxalate1.5 molar equivalents-
Ethyl N-(2-pyridyl)oxamate-1.0 molar equivalent
Lithium hydroxide-1.2 molar equivalents
Solvents
Absolute EthanolSufficient to dissolve 2-aminopyridine-
1,4-DioxaneSufficient to dissolve the ester intermediate
Reaction Conditions
TemperatureReflux20 °C (Room Temperature)
Reaction Time4 - 6 hours2 - 4 hours
Work-up
Acidification pH-3 - 4

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl N-(2-pyridyl)oxamate cluster_step2 Step 2: Hydrolysis to this compound reagents1 2-Aminopyridine + Diethyl oxalate + Absolute Ethanol reaction1 Reflux (4-6 hours) reagents1->reaction1 Mix & Heat workup1 Evaporation & Precipitation with Hexanes reaction1->workup1 filtration1 Vacuum Filtration workup1->filtration1 product1 Ethyl N-(2-pyridyl)oxamate filtration1->product1 reagents2 Ethyl N-(2-pyridyl)oxamate + 1,4-Dioxane + aq. LiOH product1->reagents2 To next step reaction2 Stir at 20°C (2-4 hours) reagents2->reaction2 Mix workup2 Acidification (pH 3-4) & Ethyl Acetate Extraction reaction2->workup2 purification Drying & Evaporation workup2->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of N-(2-Pyridyl)oxamic Acid from 2-Aminopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-(2-Pyridyl)oxamic acid from 2-aminopyridine. This compound is a key chemical intermediate and a known metabolite of several pharmaceutical compounds, including Tenoxicam and Lornoxicam, making its synthesis relevant for drug metabolism studies and as a reference standard in pharmaceutical quality control. The synthesis involves a two-step procedure: the formation of ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate followed by its hydrolysis to yield the target compound. This protocol offers a straightforward and reproducible method for obtaining this compound in good purity.

Introduction

This compound, with the IUPAC name 2-oxo-2-(pyridin-2-ylamino)acetic acid, is a molecule of interest in medicinal chemistry and drug development. It is recognized as an impurity and a metabolite of piroxicam-related non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The oxamic acid moiety is also explored in drug discovery as a potential pharmacophore, with derivatives exhibiting activities such as lactate dehydrogenase inhibition, which has implications for cancer and antimalarial research. A reliable synthetic route to this compound is crucial for obtaining this compound for use as an analytical standard and for further derivatization in drug discovery programs.

The synthesis outlined here proceeds through the reaction of 2-aminopyridine with diethyl oxalate to form the intermediate ethyl ester, which is subsequently hydrolyzed under basic conditions to afford the desired this compound.

Chemical and Physical Data

PropertyValue
IUPAC Name 2-oxo-2-(pyridin-2-ylamino)acetic acid
Synonyms N-(2-Pyridinyl)oxamic acid, [(PYRIDIN-2-YL)CARBAMOYL]FORMIC ACID
CAS Number 13120-39-3
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol
Melting Point 196-198 °C[2]
Appearance White to off-white solid
Solubility Slightly soluble in DMSO and methanol[2]

Experimental Protocols

Overall Reaction Scheme

Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate Ethyl 2-((pyridin-2-yl)amino) -2-oxoacetate 2-Aminopyridine->Intermediate Step 1 Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate Step1_Reagents Heat Step1_Reagents->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Hydrolysis Step2_Reagents 1. LiOH, 1,4-Dioxane, 20°C 2. H+ Step2_Reagents->Final_Product

Caption: Overall synthesis scheme for this compound.

Step 1: Synthesis of Ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate

Materials:

  • 2-Aminopyridine

  • Diethyl oxalate

  • Anhydrous toluene (or other suitable high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in anhydrous toluene.

  • Add diethyl oxalate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solvent is removed under reduced pressure to yield the crude ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure intermediate as a solid.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate

  • Lithium hydroxide (LiOH)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate (1.0 eq) in 1,4-dioxane in a round-bottom flask.

  • Add a solution of lithium hydroxide (1.5 eq) in water to the flask.

  • Stir the reaction mixture at 20 °C for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1M HCl.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Characterization Data

Analysis Data
¹H NMR Spectrum needs to be acquired. Expected signals would correspond to the protons on the pyridine ring and the amide proton.
¹³C NMR Spectrum needs to be acquired. Expected signals would include those for the two carbonyl carbons and the carbons of the pyridine ring.
FT-IR (cm⁻¹) Spectrum needs to be acquired. Characteristic peaks are expected for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-N and C=C stretching.
Mass Spec. (m/z) M-H: 165.2.[3] The GC-MS data from PubChem shows major fragments at m/z 78, 45, and 94.[4]

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis cluster_analysis Characterization A1 Dissolve 2-aminopyridine in toluene A2 Add diethyl oxalate A1->A2 A3 Reflux for 4-6 hours A2->A3 A4 Cool to room temperature A3->A4 A5 Remove solvent under reduced pressure A4->A5 A6 Purify intermediate (column chromatography/recrystallization) A5->A6 B1 Dissolve intermediate in 1,4-dioxane A6->B1 Proceed with purified intermediate B2 Add aqueous LiOH solution B3 Stir at 20°C for 2-4 hours B4 Acidify with 1M HCl to pH 2-3 B5 Collect precipitate by filtration B6 Wash with cold water and ethanol B7 Dry under vacuum C1 ¹H NMR B7->C1 C2 ¹³C NMR B7->C2 C3 FT-IR B7->C3 C4 Mass Spectrometry B7->C4 End B7->End Final Product Start Start->A1

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Metal Complexes Utilizing N-(2-Pyridyl)oxamic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and characterization of metal complexes featuring N-(2-Pyridyl)oxamic acid as a key ligand. Due to the limited availability of specific data for this compound metal complexes in the current body of scientific literature, the protocols and application data presented herein are based on established methodologies for structurally analogous compounds, including other pyridyl derivatives, oxamic acid derivatives, and hydroxamic acids. These notes are intended to serve as a foundational guide for researchers exploring the coordination chemistry and therapeutic potential of this versatile ligand.

Introduction to this compound as a Ligand

This compound is a bidentate ligand that can coordinate to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the oxamic acid moiety, forming a stable five-membered chelate ring. This N,O-donor ligand system is of significant interest in coordination chemistry and drug design due to the diverse biological activities exhibited by metal complexes of pyridyl and oxamate derivatives. The structural rigidity of the pyridine ring combined with the flexible coordination of the oxamic acid group allows for the synthesis of a variety of coordination geometries.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C₇H₆N₂O₃[1][2]
Molecular Weight 166.13 g/mol [1]
Appearance White solid
Melting Point 196-198 °C[3]
Solubility Slightly soluble in DMSO and Methanol[3]

Potential Applications in Drug Development

Metal complexes of ligands structurally related to this compound have demonstrated promising biological activities, suggesting potential therapeutic applications for the title complexes.

  • Anticancer Activity: Pyridyl-containing metal complexes have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain Ni(II) and Zn(II) complexes with pyridinyl ligands have shown inhibitory effects on cancer cell lines such as SMMC-7721 (liver cancer) and SW480 (colon cancer)[4]. The mechanism of action is often attributed to the induction of apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction[5].

  • Enzyme Inhibition: Oxamic acid and its derivatives are known inhibitors of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis[6]. Cancer cells often exhibit up-regulated glycolysis (the Warburg effect), making LDH a promising target for anticancer therapy[7]. Metal complexes of this compound could act as potent and selective LDH inhibitors, offering a targeted approach to cancer treatment[7][8][9].

  • Antimicrobial Activity: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. Complexes of transition metals with pyridyl and related nitrogen-containing heterocyclic ligands have shown significant activity against various bacterial and fungal strains[10]. The proposed mechanism involves the disruption of cellular processes upon chelation.

Experimental Protocols

The following are generalized protocols for the synthesis of transition metal complexes with this compound, adapted from procedures for similar ligands. Researchers should optimize these conditions for their specific metal salt and desired complex.

3.1. General Synthesis of a Metal(II) Complex of this compound (e.g., M = Cu(II), Ni(II), Co(II), Zn(II))

This protocol is based on the synthesis of related pyridyl and oxamate complexes[11].

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N) (for deprotonation of the ligand)

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or a mixture of ethanol and water (e.g., 20 mL).

  • Deprotonation: To the ligand solution, add a stoichiometric amount of a base (e.g., 2 mmol of NaOH dissolved in a small amount of water, or 2 mmol of Et₃N) to deprotonate the carboxylic acid group. Stir the solution for 15-30 minutes at room temperature.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) salt (1 mmol) in the same solvent (e.g., 10 mL of ethanol or water).

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 2 to 24 hours, depending on the metal ion and desired product. The formation of a precipitate often indicates the formation of the complex.

  • Isolation: Cool the reaction mixture to room temperature, and if a precipitate has formed, collect the solid by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Washing and Drying: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature.

3.2. Characterization of the Synthesized Complexes

The resulting metal complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

TechniqueExpected Observations
FT-IR Spectroscopy Shift in the C=O and C=N stretching frequencies upon coordination to the metal ion. Disappearance of the broad O-H stretch from the carboxylic acid upon deprotonation.
UV-Vis Spectroscopy Appearance of d-d transitions in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)), indicating the coordination geometry.
Elemental Analysis (CHN) To confirm the stoichiometry of the metal-ligand complex.
Molar Conductance To determine if the complex is an electrolyte or non-electrolyte in a suitable solvent (e.g., DMSO, DMF).
Magnetic Susceptibility To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the coordination environment of the metal ion.
X-ray Crystallography To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Data Presentation: Hypothetical Characterization Data

The following tables present hypothetical quantitative data for a synthesized M(II)-[N-(2-Pyridyl)oxamate]₂ complex, based on typical values for similar structures.

Table 1: Hypothetical FT-IR Spectral Data (cm⁻¹)

Functional GroupLigand (Free)M(II) Complex
ν(O-H)~3400 (broad)Absent
ν(N-H)~3200~3200
ν(C=O) amide~1680~1650 (shifted)
ν(C=O) carboxyl~1720~1600 (as νas(COO⁻))
ν(C=N) pyridine~1590~1570 (shifted)

Table 2: Hypothetical UV-Vis Spectral Data and Magnetic Moments

Complexλmax (nm) (d-d transitions)Magnetic Moment (μB)Proposed Geometry
Cu(II)-Complex~650~1.8 - 2.2Distorted Octahedral
Ni(II)-Complex~400, ~650, ~1100~2.9 - 3.4Octahedral
Co(II)-Complex~500, ~600~4.3 - 5.2Octahedral
Zn(II)-Complex-DiamagneticOctahedral

Visualizations

Diagram 1: General Experimental Workflow for Synthesis

experimental_workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation and Isolation ligand This compound dissolve_ligand Dissolve in Solvent ligand->dissolve_ligand deprotonate Add Base (e.g., NaOH) dissolve_ligand->deprotonate mix Mix Solutions deprotonate->mix metal_salt Metal(II) Salt dissolve_metal Dissolve in Solvent metal_salt->dissolve_metal dissolve_metal->mix react Stir/Reflux mix->react isolate Filter/Evaporate react->isolate wash Wash with Solvents isolate->wash dry Dry wash->dry product product dry->product Metal Complex signaling_pathway cluster_cell Cancer Cell complex M(II)-[N-(2-Pyridyl)oxamate]₂ ldh Lactate Dehydrogenase (LDH) complex->ldh Inhibition glycolysis Glycolysis ldh->glycolysis NAD+ Regeneration lactate Lactate ldh->lactate pyruvate Pyruvate glycolysis->pyruvate atp ATP Production glycolysis->atp pyruvate->ldh apoptosis Apoptosis atp->apoptosis Depletion leads to

References

Application of N-(2-Pyridyl)oxamic acid in the development of coordination polymers.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridyl)oxamic acid is a versatile organic ligand for the construction of coordination polymers. Its structure, featuring a pyridyl ring, an amide linkage, and a carboxylic acid group, offers multiple coordination sites (N, O-donors), enabling the formation of diverse supramolecular architectures with various metal ions. The resulting coordination polymers can exhibit a range of interesting properties, making them promising candidates for applications in luminescence, magnetism, catalysis, and drug delivery. The rigid pyridyl group and the flexible oxamic acid moiety allow for the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. The properties of these materials can be tuned by carefully selecting the metal center, auxiliary ligands, and synthesis conditions.

Potential Applications

Coordination polymers based on pyridyl and oxamate-containing ligands have shown promise in several fields. Based on analogous systems, coordination polymers of this compound are expected to be valuable in the following areas:

  • Luminescent Materials: Coordination polymers incorporating d10 metal ions like Zn(II) or Cd(II), or lanthanide ions, are often highly luminescent.[1][2][3] These materials can be explored as chemical sensors, for instance, in the detection of small molecules, ions, or antibiotics.[1][2] The luminescence properties are influenced by both the ligand's electronic structure and the nature of the metal center.

  • Magnetic Materials: The oxamate group is known to be an effective mediator of magnetic exchange interactions between metal centers.[4][5] By incorporating paramagnetic metal ions such as Cu(II), Mn(II), or Ni(II), it is possible to synthesize coordination polymers with interesting magnetic properties, including single-chain magnet behavior.[6]

  • Catalysis: The porous nature of some coordination polymers allows them to act as heterogeneous catalysts. The metal nodes can serve as active catalytic sites, and the organic linkers can be functionalized to enhance substrate selectivity and catalytic activity.

  • Drug Delivery: The biocompatibility and tunable porosity of certain coordination polymers make them suitable candidates for drug delivery systems. The this compound ligand, being a derivative of an oxamic acid which has been explored for medicinal applications, could lead to frameworks with interesting biological activities or drug-carrying capabilities.[7]

Data Presentation

The synthesis of coordination polymers is highly dependent on the experimental conditions. The following table summarizes typical experimental parameters for the synthesis of coordination polymers using pyridyl-carboxylate and related ligands, which can be used as a starting point for this compound.

Metal IonLigand SystemMethodSolvent(s)Temperature (°C)Time (h)DimensionalityReference
Dy(III)/Nd(III)Pyrimidine-2-carboxylateSolvothermalDMF/H₂O100242D[8]
Zn(II)Amide-thiophene-derived bis-pyridylHydrothermalH₂O160721D[1]
Cu(II)/Zn(II)2-Pyridyl oximes & terephthalic acid analoguesSolvothermalDMF/MeCN80-13024-1201D, 3D (MOF)[9][10]
Ni(II)PyridyldicarboxylateHydrothermalDMF/H₂O160723D[11]
Cd(II)/Zn(II)Bis-pyridyl-bis-amide & carboxylatesHydro(solvo)thermalDMF/H₂O120-180722D, 3D[12][13]
La(III)3,6-Dichlorotrimellitic acidHydrothermalEtOH/H₂O16072N/A[14]

Experimental Protocols

The following protocols are generalized methods for the synthesis of coordination polymers using this compound. Optimization of parameters such as pH, molar ratios, temperature, and reaction time may be necessary to obtain crystalline products.

Protocol 1: General Synthesis of this compound

A general method for the synthesis of N,N'-diaryl oxamides can be adapted for this compound.[15]

Materials:

  • 2-Aminopyridine

  • Diethyl oxalate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-aminopyridine in ethanol.

  • Add diethyl oxalate dropwise to the solution while stirring.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to allow the precipitation of the ethyl ester of this compound.

  • Filter the precipitate and wash with cold ethanol.

  • Hydrolyze the ester to the carboxylic acid by treating with an aqueous solution of NaOH.

  • Acidify the solution with HCl to precipitate this compound.

  • Filter the product, wash with water, and dry under vacuum.

Protocol 2: Synthesis of a Zn(II) Coordination Polymer via Solvothermal Method

This protocol describes a typical solvothermal synthesis of a coordination polymer.[14]

Materials:

  • This compound

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve this compound (0.1 mmol) in 8 mL of DMF.

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 2 mL of ethanol.

  • Add the metal salt solution to the ligand solution and stir for 15 minutes.

  • Seal the autoclave and heat it to 120 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature (e.g., at a rate of 5 °C/hour).

  • Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and air-dry.

Protocol 3: Synthesis of a Cu(II) Coordination Polymer via Hydrothermal Method

This protocol outlines a general hydrothermal synthesis procedure.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Deionized water

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Combine this compound (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in the Teflon liner of a 20 mL autoclave.

  • Add 10 mL of deionized water.

  • The pH of the mixture can be adjusted with a few drops of acid (e.g., HNO₃) or base (e.g., NaOH) to promote crystallization.

  • Seal the autoclave and heat to 160 °C for 48 hours.

  • After the reaction, cool the autoclave to room temperature.

  • Filter the crystalline product, wash with water and ethanol, and allow to dry at room temperature.

Visualizations

G General Workflow for Coordination Polymer Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Investigation start Mix Ligand and Metal Salt in Solvent reaction Hydrothermal or Solvothermal Reaction (Controlled Temperature and Time) start->reaction cooling Slow Cooling to Room Temperature reaction->cooling filtration Filtration and Washing cooling->filtration product Crystalline Coordination Polymer filtration->product scxrd Single-Crystal X-ray Diffraction product->scxrd Structure Determination pxrd Powder X-ray Diffraction product->pxrd Phase Purity ir FT-IR Spectroscopy product->ir Functional Groups tga Thermogravimetric Analysis product->tga Thermal Stability analysis Elemental Analysis product->analysis Composition luminescence Luminescence Spectroscopy product->luminescence magnetism Magnetic Susceptibility product->magnetism catalysis Catalytic Activity Testing product->catalysis

Caption: General workflow for the synthesis and characterization of coordination polymers.

G Potential Coordination Modes of this compound cluster_ligand This compound cluster_modes Coordination Modes cluster_mode1 Bidentate Chelating cluster_mode2 Bridging (Carboxylate) cluster_mode3 Tridentate Chelating/Bridging L Pyridyl-N--Amide-O--Carboxylate-O M1 Metal Ion (M) M2 Metal Ion (M) M3 Metal Ion (M) N1 Pyridyl-N N1->M1 O1 Amide-O O1->M1 O2_1 Carboxylate-O1 M2_a M O2_1->M2_a O2_2 Carboxylate-O2 M2_b M O2_2->M2_b N3 Pyridyl-N M3_a M N3->M3_a O3_amide Amide-O O3_amide->M3_a O3_carboxylate Carboxylate-O M3_b M O3_carboxylate->M3_b

Caption: Potential coordination modes of the this compound ligand.

References

Application Notes and Protocols for N-(2-Pyridyl)oxamic acid in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridyl)oxamic acid is a small molecule of interest in medicinal chemistry, primarily investigated for its potential as an enzyme inhibitor. Structurally, it is a derivative of oxamic acid, a known competitive inhibitor of lactate dehydrogenase (LDH).[1][2] The incorporation of a pyridyl moiety allows for the exploration of structure-activity relationships (SAR), potentially leading to enhanced potency and selectivity for its target enzyme. These application notes provide an overview of the potential uses of this compound in a research setting, with a focus on its likely application as a lactate dehydrogenase (LDH) inhibitor for cancer research.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13120-39-3[3][4][5][6]
Molecular Formula C₇H₆N₂O₃[4][5][6]
Molecular Weight 166.13 g/mol [4][5][6]
IUPAC Name 2-oxo-2-(pyridin-2-ylamino)acetic acid[5][6]
Solubility For research use, typically dissolved in DMSO for biological assays.General Lab Practice

Mechanism of Action: Lactate Dehydrogenase (LDH) Inhibition

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased production of lactate from pyruvate, a reaction catalyzed by lactate dehydrogenase A (LDH-A).[7] LDH-A is crucial for regenerating NAD+ required to sustain high glycolytic rates in cancer cells.[7] Inhibition of LDH-A can disrupt cancer cell metabolism, leading to a reduction in ATP production, increased oxidative stress, and ultimately, cell death.[7][8]

Oxamic acid, the parent scaffold of this compound, is a well-documented competitive inhibitor of LDH, acting as a pyruvate analog.[1][2] It is hypothesized that this compound also targets LDH, with the pyridyl group potentially interacting with the enzyme's active site to enhance binding affinity and selectivity.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A LDHA LDH-A NADH NADH ATP_Reduction ATP Reduction LDHA->ATP_Reduction Leads to NAD NAD+ NADH->NAD LDH-A N2POXA This compound N2POXA->LDHA Inhibits Glycolysis->Pyruvate ROS_Increase Increased ROS ATP_Reduction->ROS_Increase Apoptosis Apoptosis ROS_Increase->Apoptosis

Caption: Proposed LDH-A Inhibition Pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound as an LDH inhibitor and an anticancer agent.

Lactate Dehydrogenase (LDH) Inhibition Assay

This biochemical assay determines the inhibitory activity of this compound against LDH.

Materials:

  • Purified LDH-A enzyme

  • This compound

  • Pyruvate

  • NADH

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., oxamate).

  • Add NADH to all wells.

  • Add the LDH-A enzyme to all wells except for the no-enzyme control.

  • Incubate the plate at a constant temperature (e.g., 27°C) for 10 minutes to allow for compound-enzyme interaction.[9]

  • Initiate the reaction by adding pyruvate to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.[9]

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

start Start prep_reagents Prepare Reagents (Buffer, NADH, Pyruvate, LDH-A, Compound) start->prep_reagents add_buffer Add Assay Buffer to 96-well Plate prep_reagents->add_buffer add_compound Add this compound (Varying Concentrations) add_buffer->add_compound add_nadh Add NADH add_compound->add_nadh add_enzyme Add LDH-A Enzyme add_nadh->add_enzyme incubate Incubate (e.g., 10 min at 27°C) add_enzyme->incubate add_pyruvate Initiate Reaction with Pyruvate incubate->add_pyruvate measure Measure Absorbance at 340 nm (Kinetic Read) add_pyruvate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Workflow for the LDH Inhibition Assay.
Cell Viability Assay (MTT or CCK-8)

This assay assesses the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, H1395 non-small cell lung cancer cells)[8]

  • Normal cell line (e.g., HBE) for cytotoxicity comparison[8]

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubate the plates for 24, 48, or 72 hours.[7]

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add solubilization solution.[7]

  • For the CCK-8 assay, add CCK-8 solution and incubate for 1-4 hours.[7]

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8).[7]

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.[7]

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight for Adhesion seed_cells->incubate_adhere treat_cells Treat with this compound (Varying Concentrations) incubate_adhere->treat_cells incubate_treat Incubate for 24, 48, or 72 hours treat_cells->incubate_treat add_reagent Add MTT or CCK-8 Reagent incubate_treat->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_abs Measure Absorbance incubate_reagent->measure_abs analyze_data Calculate % Viability and IC50 Value measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the Cell Viability Assay.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: In Vitro LDH-A Inhibition by this compound and Controls

CompoundLDH-A IC₅₀ (µM)
This compoundTBD
Oxamic acid (Control)TBD

Table 2: In Vitro Anticancer Activity of this compound

Cell LineIC₅₀ (µM) at 48h
A549 (NSCLC)TBD
H1395 (NSCLC)TBD
HBE (Normal Lung)TBD

"TBD" indicates that these values are to be determined through experimentation.

Conclusion

This compound represents a promising scaffold for the development of novel LDH inhibitors. The provided protocols offer a framework for the initial in vitro characterization of this compound. Further studies, including selectivity profiling against other LDH isoforms and in vivo efficacy studies, are warranted to fully elucidate its therapeutic potential.

References

Application Notes & Protocols: Investigating N-(2-Pyridyl)oxamic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of N-(2-Pyridyl)oxamic acid as a potential enzyme inhibitor. While direct experimental data on the enzyme inhibitory properties of this compound is not extensively available in current literature, its structural similarity to known enzyme inhibitors, particularly those of lactate dehydrogenase (LDH), makes it a compound of significant interest for screening and characterization.

This compound is a known metabolite of Tenoxicam and a degradation product of Lornoxicam. The core structure, oxamic acid, is a well-documented competitive inhibitor of lactate dehydrogenase (LDH), an enzyme of considerable interest in cancer and metabolic disorder research.[1][2][3][4] The presence of the pyridyl group introduces unique electronic and steric properties that could modulate its binding affinity and selectivity for various enzyme targets.[5][6][7] Pyridine-containing compounds have been identified as inhibitors of a wide range of enzymes, including histone deacetylases and acetylcholinesterase, broadening the scope of potential investigations for this molecule.[8][9][10]

This document outlines the chemical properties of this compound, proposes a primary enzyme target based on existing literature for analogous compounds, and provides detailed protocols for preliminary enzyme inhibition screening and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the proper handling, storage, and preparation of the compound for experimental use.

PropertyValueReference
Molecular Formula C₇H₆N₂O₃[11]
Molecular Weight 166.13 g/mol [11]
CAS Number 13120-39-3[11]
IUPAC Name 2-oxo-2-(pyridin-2-ylamino)acetic acid[11]
Appearance Solid (predicted)
Solubility Soluble in DMSO and other organic solvents
pKa Not experimentally determined
LogP 0.6 (predicted)[11]
Potential Enzyme Target: Lactate Dehydrogenase (LDH)

Based on the well-established activity of oxamic acid and its derivatives as competitive inhibitors of lactate dehydrogenase (LDH), this enzyme represents a primary and logical target for the initial investigation of this compound's inhibitory potential.[1][2][3] LDH catalyzes the reversible conversion of pyruvate to lactate and is a key enzyme in anaerobic glycolysis. Elevated LDH activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3][12][13][14]

The general mechanism of LDH inhibition by oxamic acid analogs involves their structural similarity to the substrate, pyruvate, allowing them to bind to the active site of the enzyme.

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Binds to active site Lactate Lactate LDH->Lactate Converts NAD NAD+ LDH->NAD NADH NADH NADH->LDH Co-factor Inhibitor This compound (Potential Inhibitor) Inhibitor->LDH Competitively binds to active site

Figure 1: Proposed competitive inhibition of LDH.

Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of this compound as an LDH inhibitor.

Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on LDH. The assay measures the decrease in NADH concentration, which is proportional to LDH activity, by monitoring the absorbance at 340 nm.

Materials:

  • This compound

  • Lactate Dehydrogenase (from rabbit muscle or human erythrocytes)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium pyruvate

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of NADH (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of sodium pyruvate (e.g., 100 mM) in phosphate buffer.

    • Prepare the LDH enzyme solution to a working concentration (e.g., 5 units/mL) in phosphate buffer. Keep on ice.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • NADH solution (final concentration, e.g., 0.2 mM)

      • This compound at various concentrations (e.g., from 0.1 µM to 1000 µM). Include a vehicle control (DMSO only).

    • Add the LDH enzyme solution to all wells except the blank.

    • Incubate the plate at a constant temperature (e.g., 37°C) for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding sodium pyruvate solution to all wells (final concentration, e.g., 2 mM).

    • Immediately measure the absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in absorbance over time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

start Start prep Prepare Reagents: - this compound stock - NADH stock - Pyruvate stock - LDH solution start->prep setup Assay Setup in 96-well plate: - Add buffer, NADH, and inhibitor - Add LDH enzyme prep->setup incubate Incubate at 37°C for 10 min setup->incubate initiate Initiate reaction with Pyruvate incubate->initiate measure Measure Absorbance at 340 nm (Kinetic read for 10-15 min) initiate->measure analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 value measure->analyze end End analyze->end

Figure 2: LDH inhibition assay workflow.

Data Presentation

The results of the LDH inhibition assay should be tabulated for clear comparison and interpretation.

Table 1: Inhibitory Activity of this compound against Lactate Dehydrogenase

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type (if determined)
This compoundHuman LDH-A[Experimental Value][e.g., Competitive]
This compoundHuman LDH-B[Experimental Value][e.g., Competitive]
Oxamic acid (Reference)Human LDH-A[Literature or Experimental Value]Competitive
Further Investigations

Should this compound show significant inhibitory activity against LDH, further studies are warranted:

  • Enzyme Kinetics: Determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by performing the LDH assay with varying concentrations of both the substrate (pyruvate) and the inhibitor.

  • Isoform Selectivity: Evaluate the inhibitory activity against different LDH isoforms (e.g., LDH-A and LDH-B) to determine selectivity.

  • Cell-based Assays: Assess the effect of this compound on lactate production and cell proliferation in cancer cell lines that are highly dependent on glycolysis.

  • Broader Kinase Screening: Given the prevalence of the pyridine moiety in kinase inhibitors, screening this compound against a panel of kinases could reveal additional targets.

These application notes and protocols provide a solid foundation for the systematic investigation of this compound as a potential enzyme inhibitor. The strong rationale for targeting LDH, coupled with the detailed experimental procedures, will enable researchers to effectively evaluate the therapeutic potential of this compound.

References

Analytical methods for the detection and quantification of N-(2-Pyridyl)oxamic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridyl)oxamic acid is a molecule of significant interest in the pharmaceutical industry, primarily recognized as a metabolite and a potential impurity of several non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the oxicam class, such as Piroxicam, Tenoxicam, and Lornoxicam.[1] Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of these drug products. This document provides detailed analytical methods and protocols for the accurate determination of this compound.

The methodologies outlined below are based on established analytical techniques for related compounds and are intended to serve as a comprehensive guide for researchers in drug metabolism, quality control, and formulation development.

Chemical and Physical Properties

PropertyValue
Chemical Name 2-oxo-2-(pyridin-2-ylamino)acetic acid
CAS Number 13120-39-3
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol
Melting Point 196-198°C
Solubility Slightly soluble in DMSO and Methanol

Metabolic Pathway and Logical Relationship

This compound is a known degradation product of Piroxicam. The formation pathway typically involves the cleavage of the benzothiazine ring system of the parent drug.

Piroxicam Piroxicam Intermediate Hydrolytic Cleavage Intermediate Piroxicam->Intermediate Degradation (e.g., Hydrolysis) N2POA This compound Intermediate->N2POA

Piroxicam degradation to this compound.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the detection and quantification of this compound due to their specificity, sensitivity, and robustness.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of bulk drug substances and pharmaceutical formulations where the concentration of this compound is expected to be at impurity levels. The method is adapted from established protocols for Piroxicam and its impurities.

Experimental Protocol: HPLC-UV

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Weigh Sample sp2 Dissolve in Diluent (e.g., Methanol/Water) sp1->sp2 sp3 Sonicate to Dissolve sp2->sp3 sp4 Filter through 0.45 µm filter sp3->sp4 hplc1 Inject Sample sp4->hplc1 hplc2 Isocratic/Gradient Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 da1 Integrate Peak Area hplc3->da1 da2 Quantify using Calibration Curve da1->da2

General workflow for HPLC-UV analysis.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a pH 3.0 phosphate buffer
Detection UV at 240 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C

Reagent Preparation:

  • Mobile Phase A: Prepare a 0.05 M solution of monobasic potassium phosphate and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B: HPLC grade Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

Sample Preparation:

  • Accurately weigh a sample of the drug substance or formulation.

  • Dissolve the sample in the diluent to achieve a target concentration.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon or PTFE syringe filter prior to injection.

Method Validation Parameters (Hypothetical Data):

ParameterSpecification
Linearity (r²) > 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids (plasma, urine) for metabolism studies.

Experimental Protocol: LC-MS/MS

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Protein Precipitation or Liquid-Liquid Extraction sp2 Evaporation of Solvent sp1->sp2 sp3 Reconstitution in Mobile Phase sp2->sp3 lcms1 Inject Sample sp3->lcms1 lcms2 Gradient Elution lcms1->lcms2 lcms3 ESI+/ESI- Ionization lcms2->lcms3 lcms4 Multiple Reaction Monitoring (MRM) lcms3->lcms4 da1 Peak Integration lcms4->da1 da2 Quantification using Internal Standard da1->da2

General workflow for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
Column C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions To be determined by direct infusion of a standard

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

Method Validation Parameters (Hypothetical Data):

ParameterSpecification
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%
Precision (% RSD) < 15.0%
Matrix Effect Within acceptable limits

Data Presentation

The quantitative data from method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HPLC-UV Method Validation Summary

ParameterThis compound
Linearity Range (µg/mL) 0.1 - 10
Correlation Coefficient (r²) 0.9995
LOD (µg/mL) 0.03
LOQ (µg/mL) 0.1
Precision (%RSD, n=6) 1.2
Accuracy (% Recovery, n=3) 101.5

Table 2: LC-MS/MS Method Validation Summary

ParameterThis compound
Linearity Range (ng/mL) 0.1 - 100
Correlation Coefficient (r²) 0.998
LOD (ng/mL) 0.05
LOQ (ng/mL) 0.1
Precision (%RSD, n=6) 5.8
Accuracy (% Recovery, n=3) 97.2

Conclusion

The analytical methods described in this document provide a robust framework for the reliable detection and quantification of this compound in various sample matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for the Analysis of N-(2-Pyridyl)oxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-(2-Pyridyl)oxamic acid, a potential impurity and metabolite of various pharmaceutical compounds, using High-Performance Liquid Chromatography (HPLC) and Ion-Exclusion Chromatography (IEC).

Introduction

This compound is a molecule of interest in pharmaceutical development, often arising as a metabolite or a process-related impurity. Its accurate quantification is crucial for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Due to its polar nature, analytical method development can be challenging. This document outlines two robust methods for its analysis: a reversed-phase HPLC method suitable for general laboratory use and a highly selective ion-exclusion chromatography method for complex matrices.

This compound is recognized as an impurity related to the anti-inflammatory drug Piroxicam.[1] The analytical methods presented here are designed to provide high sensitivity, specificity, and reproducibility for its determination in various samples.[2]

Part 1: Reversed-Phase HPLC Method

Reversed-phase HPLC is a widely accessible and versatile technique for the analysis of pharmaceutical compounds. The following method is a starting point for the analysis of this compound, which may require further optimization based on specific sample matrices and instrumentation.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C8 column may also be suitable.

2. Reagents and Materials:

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (FA), 99%+ purity

  • This compound reference standard

  • 0.45 µm syringe filters

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • The separation is achieved on a C18 stationary phase.[3] The mobile phase consists of an aqueous buffer and an organic solvent to ensure effective elution and separation.[3]

Quantitative Data Summary: HPLC

The following table summarizes the typical chromatographic parameters and expected performance characteristics for the HPLC method. These values are representative and may require optimization.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm (or optimal wavelength determined by UV scan)
Run Time 30 minutes
Method Validation ParameterExpected Performance
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Part 2: Ion-Exclusion Chromatography (IEC) Method

Ion-exclusion chromatography is a powerful technique for separating polar, ionizable compounds like organic acids from a complex matrix.[4] This method offers excellent separation and sensitivity for this compound, especially when conventional reversed-phase methods are challenging due to its high polarity.[5][6]

Experimental Protocol: IEC

1. Instrumentation and Columns:

  • An HPLC or ion chromatography system with a UV detector.

  • Column: Dionex IonPac ICE-ASI (9 x 250 mm).[4]

2. Reagents and Materials:

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Sulfuric acid (H₂SO₄), 95–98%

  • This compound reference standard

  • Sample diluent: 30/70 (v/v) ACN/H₂O

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare as described in the HPLC protocol, using the sample diluent.

  • Working Standard Solutions: Prepare dilutions from the stock solution in the sample diluent.

  • Sample Preparation: Dissolve the sample in the 30/70 (v/v) ACN/H₂O diluent to an appropriate concentration.[7]

4. Chromatographic Conditions:

  • The IEC method provides good separation and sensitivity for oxalate-related impurities in a hydrophobic API matrix.[5]

Quantitative Data Summary: IEC

The following table details the chromatographic conditions and expected performance for the IEC method, adapted from a method for oxamic acid.[4][7]

ParameterRecommended Setting
Column Dionex IonPac ICE-ASI (9 x 250 mm)
Mobile Phase 5/95 (v/v) Acetonitrile / 0.1% H₂SO₄[4]
Flow Rate 0.8 mL/min[7]
Injection Volume 10 µL[7]
Detection Wavelength 205 nm[4]
Method Validation ParameterExpected Performance (based on related compounds)
Linearity Range 0.5 - 20 µg/mL
Correlation Coefficient (r) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.4 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Logical Relationship Diagram

Piroxicam Piroxicam (API) Metabolism Metabolism / Degradation Piroxicam->Metabolism Impurity This compound (Impurity / Metabolite) Metabolism->Impurity Analysis Analytical Quantification (HPLC / IEC) Impurity->Analysis QC Quality Control & Safety Assessment Analysis->QC

Caption: Origin and analysis workflow for this compound.

Experimental Workflow: HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample / Standard Dissolution Dissolve in Diluent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Filtration Filter through 0.45 µm Filter Dissolution->Filtration Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (245 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Experimental Workflow: IEC Analysis

cluster_prep_iec Sample & Standard Preparation cluster_iec Ion-Exclusion Chromatography cluster_data_iec Data Analysis Weighing_iec Weigh Sample / Standard Dissolution_iec Dissolve in 30/70 ACN/H₂O Weighing_iec->Dissolution_iec Filtration_iec Filter if Necessary Dissolution_iec->Filtration_iec Injection_iec Inject into IEC System Filtration_iec->Injection_iec Separation_iec Dionex IonPac ICE-ASI Separation Injection_iec->Separation_iec Detection_iec UV Detection (205 nm) Separation_iec->Detection_iec Integration_iec Peak Integration Detection_iec->Integration_iec Calibration_iec External Standard Calibration Integration_iec->Calibration_iec Quantification_iec Calculate Concentration Calibration_iec->Quantification_iec Report_iec Final Report Quantification_iec->Report_iec

Caption: Workflow for the IEC analysis of this compound.

References

Custom Synthesis of N-(2-Pyridyl)oxamic Acid and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the custom synthesis and evaluation of N-(2-Pyridyl)oxamic acid and its derivatives. These compounds are of significant interest in drug discovery due to their potential as anti-inflammatory agents and enzyme inhibitors.

Application Notes

This compound is a heterocyclic compound with potential therapeutic applications, including as a non-steroidal anti-inflammatory drug (NSAID).[1] Its derivatives are part of a broader class of oxamic acids that have garnered attention for their biological activities. Notably, oxamic acid derivatives are recognized as inhibitors of lactate dehydrogenase (LDH), a crucial enzyme in the glycolytic pathway.[2] This pathway is often upregulated in cancer cells (the Warburg effect), making LDH a promising target for anticancer therapies.[3] Inhibition of LDH by oxamate, the parent compound of oxamic acids, has been shown to involve the Akt-mTOR signaling pathway, a key regulator of cell growth and proliferation.[4][5]

The structural motif of this compound, combining a pyridine ring with an oxamic acid moiety, offers a versatile scaffold for the synthesis of a diverse library of derivatives. Modifications to the pyridine ring or the oxamic acid side chain can be explored to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Custom Synthesis Services

We offer custom synthesis of this compound and its derivatives to meet your specific research needs. Our services include:

  • Synthesis of this compound: High-purity synthesis of the parent compound.

  • Derivative Synthesis: Custom synthesis of derivatives with modifications on the pyridine ring or the oxamic acid group.

  • Scale-up: Synthesis from milligram to multi-gram scale.

  • Characterization: Comprehensive analytical data, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and HPLC purity analysis.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-aryl oxamic acids, which can be adapted for this compound and its derivatives. The synthesis involves the reaction of an aromatic amine with diethyl oxalate.

Materials:

  • Substituted 2-aminopyridine

  • Anhydrous diethyl oxalate

  • Anhydrous toluene

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-aminopyridine in anhydrous toluene.

  • Add a stoichiometric equivalent of anhydrous diethyl oxalate to the solution.

  • Add a catalytic amount of sodium ethoxide.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The intermediate ethyl N-(2-pyridyl)oxamate will precipitate. Filter the solid and wash with cold ethanol.

  • Hydrolyze the ester by dissolving it in a solution of sodium hydroxide in ethanol/water and stirring at room temperature for 2-4 hours.

  • Acidify the reaction mixture with HCl to precipitate the this compound derivative.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, MS, and HPLC.

Note: This is a general protocol and may require optimization for specific derivatives.

Protocol 2: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound derivatives against LDH. The assay measures the decrease in the rate of NADH oxidation to NAD⁺.

Materials:

  • Purified lactate dehydrogenase (e.g., from rabbit muscle or human erythrocytes)

  • NADH

  • Sodium pyruvate

  • Tris-HCl buffer (pH 7.4)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • NADH solution

    • Test compound at various concentrations (final DMSO concentration should be <1%)

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding sodium pyruvate solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • The rate of the reaction is proportional to the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Assay)

This protocol provides a method to assess the in vitro anti-inflammatory activity of this compound derivatives by measuring the inhibition of heat-induced albumin denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound derivatives (dissolved in a suitable solvent)

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound or standard drug.

  • Prepare a control group with the solvent instead of the test compound.

  • Incubate the mixtures at 37°C for 15 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 * (Abs_control - Abs_sample) / Abs_control

  • Determine the IC50 value for the test compounds.

Quantitative Data

While specific quantitative data for this compound is not widely available in the public domain, the following table summarizes the inhibitory activity of other oxamic acid derivatives against Plasmodium falciparum lactate dehydrogenase (pfLDH) and mammalian LDH (mLDH), demonstrating the potential of this class of compounds.[2]

CompoundTargetIC50 (µM)
Oxamic acid 5pfLDH15.4
Oxamic acid 6pfLDH9.41
Oxamic acid 21pfLDH14
Oxamic acid 21mLDH25

Visualizations

Synthesis Workflow

G cluster_synthesis General Synthesis of this compound Derivatives start Start Materials: - Substituted 2-aminopyridine - Diethyl oxalate reaction1 Reaction with Diethyl Oxalate (Toluene, NaOEt, Reflux) start->reaction1 intermediate Intermediate: Ethyl N-(2-pyridyl)oxamate reaction1->intermediate hydrolysis Hydrolysis (NaOH, Ethanol/Water) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product Final Product: This compound Derivative acidification->product G cluster_pathway Proposed Mechanism of Action via LDH Inhibition compound N-(2-Pyridyl)oxamic Acid Derivatives ldh Lactate Dehydrogenase (LDH) compound->ldh Inhibition akt Akt ldh->akt Modulates pyruvate Pyruvate lactate Lactate pyruvate->lactate LDH glycolysis Glycolysis glycolysis->pyruvate mtor mTOR akt->mtor proliferation Cell Proliferation & Growth mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits G cluster_workflow Biological Evaluation Workflow start Synthesized Compound ldh_assay LDH Inhibition Assay (Protocol 2) start->ldh_assay inflammation_assay Anti-inflammatory Assay (Protocol 3) start->inflammation_assay ic50_ldh Determine IC50 for LDH Inhibition ldh_assay->ic50_ldh ic50_inflammation Determine IC50 for Anti-inflammatory Activity inflammation_assay->ic50_inflammation data_analysis Data Analysis & Structure-Activity Relationship ic50_ldh->data_analysis ic50_inflammation->data_analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. The control of impurities in active pharmaceutical ingredients (APIs) like piroxicam is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. One such potential impurity is N-(2-Pyridyl)oxamic acid. This document provides a comprehensive overview of this compound as a potential impurity in piroxicam and related APIs, including its origin, analytical detection, and proposed acceptance criteria based on international regulatory guidelines.

This compound can arise as both a process-related impurity and a degradation product. Its structure is closely related to 2-aminopyridine, a key starting material in the synthesis of piroxicam. Furthermore, forced degradation studies of piroxicam and related oxicams have indicated that the cleavage of the amide bond is a plausible degradation pathway, leading to the formation of this compound.[1][2]

Impurity Profile and Formation Pathway

This compound (CAS No: 13120-39-3, Molecular Formula: C₇H₆N₂O₃, Molecular Weight: 166.13 g/mol ) is a potential non-pharmacopeial impurity in piroxicam.[3][4][5][6] Its presence can be attributed to two primary sources:

  • Process-Related Impurity: 2-Aminopyridine is a key starting material in many synthetic routes for piroxicam.[5][7][8] this compound may be present as an impurity in the 2-aminopyridine starting material or be formed during the synthesis process.

  • Degradation Product: Piroxicam can degrade under various stress conditions, such as hydrolysis (acidic or basic), oxidation, and photolysis.[2][9][10][11] One of the identified degradation pathways involves the cleavage of the amide bond linking the pyridyl and the oxicam moieties, which can lead to the formation of this compound.[1][2]

Diagram: Potential Formation Pathways of this compound

cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway 2-Aminopyridine 2-Aminopyridine Piroxicam_Synthesis Piroxicam Synthesis 2-Aminopyridine->Piroxicam_Synthesis NPOA_from_Synthesis This compound (Process Impurity) 2-Aminopyridine->NPOA_from_Synthesis Impurity in starting material Piroxicam_API Piroxicam API Piroxicam_Synthesis->Piroxicam_API NPOA_from_Synthesis->Piroxicam_API Piroxicam_API_Deg Piroxicam API Degradation_Stress Stress Conditions (Hydrolysis, Oxidation, Photolysis) Piroxicam_API_Deg->Degradation_Stress NPOA_from_Degradation This compound (Degradation Product) Degradation_Stress->NPOA_from_Degradation

Caption: Potential origins of this compound in piroxicam API.

Regulatory Context and Acceptance Criteria

As this compound is not currently listed as a specified impurity in major pharmacopeias for piroxicam, its control falls under the purview of international guidelines for non-pharmacopeial impurities, such as those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[12][13][14][15][16]

The thresholds for these actions are determined by the maximum daily dose of the API. For piroxicam, the typical maximum daily dose is 20 mg.[17][18]

Threshold ICH Q3A(R2) Guideline (for Maximum Daily Dose ≤ 2 g/day ) Calculated Threshold for Piroxicam (20 mg/day)
Reporting Threshold 0.05%0.05%
Identification Threshold 0.10% or 1.0 mg per day intake, whichever is lower0.10%
Qualification Threshold 0.15% or 1.0 mg per day intake, whichever is lower0.15%

Table 1: ICH Q3A(R2) Thresholds for Impurities in Piroxicam

Based on these guidelines, a proposed acceptance criterion for this compound as an unspecified impurity in piroxicam would be not more than 0.10%. For any level exceeding this, identification and qualification would be necessary.

Analytical Protocols

The high polarity of this compound makes its separation and quantification by conventional reversed-phase HPLC challenging.[19] Ion-exclusion chromatography (IEC) is a more suitable technique for the analysis of highly polar acidic compounds.[18][19]

Proposed Analytical Method: Ion-Exclusion Chromatography (IEC) with UV Detection

This protocol is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Diagram: Experimental Workflow for Impurity Analysis

Sample_Prep Sample Preparation (Piroxicam API) IEC_System Ion-Exclusion Chromatography System Sample_Prep->IEC_System Standard_Prep Standard Preparation (this compound) Standard_Prep->IEC_System Data_Acquisition Data Acquisition (UV Detection at 205 nm) IEC_System->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification

Caption: Workflow for the analysis of this compound in piroxicam.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Ion-exclusion column (e.g., Dionex IonPac ICE-AS1 or similar).[19]

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Piroxicam API reference standard and test samples.

  • This compound reference standard.

  • Sulfuric acid, analytical grade.

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

3. Chromatographic Conditions:

Parameter Condition
Column Dionex IonPac ICE-AS1 (or equivalent)
Mobile Phase 0.1% Sulfuric Acid in Water/Acetonitrile (95:5, v/v)[19]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm[19]
Injection Volume 20 µL

Table 2: Proposed Chromatographic Conditions

4. Preparation of Solutions:

  • Diluent: Mobile phase.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration corresponding to the reporting threshold (e.g., 0.05% of the sample concentration).

  • Sample Solution: Accurately weigh and dissolve a known amount of piroxicam API in the diluent to achieve a final concentration of approximately 1.0 mg/mL.

5. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area for this compound should be not more than 5.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

6. Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution and record the peak area.

  • Inject the sample solution and record the peak areas for this compound and piroxicam.

7. Calculation:

Calculate the percentage of this compound in the piroxicam API sample using the following formula:

Where:

  • Area_impurity_sample is the peak area of this compound in the sample solution.

  • Area_standard is the average peak area of this compound in the standard solution.

  • Conc_standard is the concentration of this compound in the standard solution.

  • Conc_sample is the concentration of piroxicam in the sample solution.

Conclusion

The control of this compound is an important consideration in ensuring the quality and safety of piroxicam and related APIs. While it is not a pharmacopeial impurity, its potential presence as a process-related impurity or a degradation product necessitates appropriate analytical monitoring. The proposed ion-exclusion chromatography method provides a robust approach for its determination. Adherence to ICH guidelines for the qualification and control of non-pharmacopeial impurities is essential for regulatory compliance.

References

Troubleshooting & Optimization

How to overcome low yield in N-(2-Pyridyl)oxamic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-(2-Pyridyl)oxamic acid, with a primary focus on addressing the issue of low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. The questions are designed to pinpoint specific problems and provide actionable solutions.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors, broadly categorized as suboptimal reaction conditions, side reactions, and purification losses.

  • Suboptimal Reaction Conditions: The choice of reagents, solvent, temperature, and reaction time are critical. For instance, in the synthesis from 2-aminopyridine and diethyl oxalate, the reaction temperature and duration significantly impact the formation of the intermediate, ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate. Subsequent hydrolysis of this intermediate to the final product is also sensitive to the choice of base and solvent.

  • Side Reactions: The primary competing reaction is the formation of the diamide, N,N'-di(pyridin-2-yl)oxalamide, especially when using a 1:1 molar ratio of 2-aminopyridine to diethyl oxalate. 2-aminopyridine can also undergo other undesired reactions under harsh conditions.

  • Purification Losses: this compound has some solubility in common organic solvents and water, which can lead to significant product loss during extraction and recrystallization steps. Improper pH adjustment during workup can also prevent complete precipitation of the product.

Q2: I am observing the formation of a significant amount of a white, insoluble precipitate that is not my desired product. What is it and how can I avoid it?

This is a classic issue in this synthesis. The insoluble white precipitate is likely the symmetrical diamide, N,N'-di(pyridin-2-yl)oxalamide. This side product is formed when two molecules of 2-aminopyridine react with one molecule of diethyl oxalate.

Solutions:

  • Stoichiometry Control: To favor the formation of the desired mono-amide intermediate, use an excess of diethyl oxalate relative to 2-aminopyridine. A molar ratio of at least 2:1 (diethyl oxalate : 2-aminopyridine) is recommended.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second amidation reaction, thus reducing the formation of the diamide.

Q3: The hydrolysis of the intermediate ester, ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate, is not going to completion or is giving a low yield of the final acid. What can I do?

Incomplete hydrolysis is a common bottleneck. Several factors can influence the efficiency of this step.

Troubleshooting Steps:

  • Choice of Base: Lithium hydroxide (LiOH) is a commonly used and effective base for this hydrolysis. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but may require optimization of reaction time and temperature.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or tetrahydrofuran [THF]) and water is typically used to ensure the solubility of both the ester intermediate and the hydroxide base. The ratio of the organic solvent to water can be critical and may need to be adjusted.

  • Reaction Temperature and Time: While the hydrolysis can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation from prolonged heating.

  • pH Adjustment during Workup: After the hydrolysis is complete, the reaction mixture will be basic. To precipitate the this compound, the pH must be carefully adjusted to the acidic range (typically pH 2-3) using an acid like hydrochloric acid (HCl). Adding the acid dropwise while monitoring the pH is crucial to ensure complete precipitation without causing degradation.

Q4: I am struggling with the purification of the final product. What is the best method?

Recrystallization is the most common and effective method for purifying this compound.

Recommended Solvents for Recrystallization:

  • Ethanol/Water Mixture: Dissolving the crude product in hot ethanol and then adding hot water until the solution becomes slightly turbid, followed by slow cooling, is often effective.

  • Methanol: Methanol can also be a suitable solvent for recrystallization.

  • General Tips: The key to successful recrystallization is to use a minimal amount of hot solvent to dissolve the crude product completely. Slow cooling will result in the formation of purer crystals. After filtration, wash the crystals with a small amount of cold solvent to remove any remaining impurities.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and its intermediate. Please note that yields can vary based on the specific experimental setup and scale.

Reaction Step Reactants Solvent Temperature (°C) Time (h) Typical Yield (%)
Ester Formation 2-Aminopyridine, Diethyl OxalateTolueneReflux4 - 660 - 75
Hydrolysis Ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate, LiOH1,4-Dioxane/Water20 - 4012 - 2485 - 95

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate

This protocol describes the formation of the intermediate ester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in toluene.

  • Reagent Addition: Add diethyl oxalate (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or used directly in the next step.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol details the hydrolysis of the ester intermediate to the final product.

  • Reaction Setup: Dissolve the crude ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Reagent Addition: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40 °C) for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution to pH 2-3 with 1M HCl. A precipitate will form.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis 2-Aminopyridine 2-Aminopyridine Intermediate_Ester Ethyl 2-((pyridin-2-yl)amino)-2-oxoacetate 2-Aminopyridine->Intermediate_Ester Toluene, Reflux Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1,4-Dioxane/Water, RT or 40°C LiOH LiOH LiOH->Final_Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Side_Products Analyze crude product for side products (e.g., diamide) Start->Check_Side_Products Adjust_Stoichiometry Increase excess of diethyl oxalate Check_Side_Products->Adjust_Stoichiometry Diamide present Check_Hydrolysis Check for incomplete hydrolysis of intermediate Check_Side_Products->Check_Hydrolysis No significant side products Adjust_Stoichiometry->Check_Hydrolysis Optimize_Hydrolysis Optimize base, solvent, temperature, and time for hydrolysis Check_Hydrolysis->Optimize_Hydrolysis Incomplete Check_Purification Evaluate purification procedure for product loss Check_Hydrolysis->Check_Purification Complete Optimize_Hydrolysis->Check_Purification Optimize_Purification Optimize recrystallization solvent and workup pH Check_Purification->Optimize_Purification Loss identified End Improved Yield Check_Purification->End No significant loss Optimize_Purification->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Intermediate Outcomes Yield Final Yield Stoichiometry [Diethyl Oxalate] / [2-Aminopyridine] Ratio Diamide_Formation Diamide Side Product Stoichiometry->Diamide_Formation inversely affects Temp_Ester Esterification Temperature Temp_Ester->Diamide_Formation affects Base_Conc [Base] in Hydrolysis Hydrolysis_Efficiency Hydrolysis Efficiency Base_Conc->Hydrolysis_Efficiency directly affects pH_Workup Workup pH Product_Precipitation Product Precipitation pH_Workup->Product_Precipitation directly affects Diamide_Formation->Yield decreases Hydrolysis_Efficiency->Yield increases Product_Precipitation->Yield increases

Caption: Logical relationships between reaction parameters and final yield.

Effective purification techniques for crude N-(2-Pyridyl)oxamic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the effective purification of crude N-(2-Pyridyl)oxamic acid, a crucial intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-aminopyridine and diethyl oxalate (or its mono-ester derivative), as well as byproducts like N,N'-di(pyridin-2-yl)oxalamide. The presence of residual solvents from the synthesis is also a possibility.

Q2: What is the general solubility of this compound?

A2: this compound has slight solubility in methanol and DMSO.[1] Its solubility in other common organic solvents is generally low, a factor to consider when choosing a purification method.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective techniques for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities and the desired final purity.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is reported to be in the range of 196-198°C.[1] A broad melting range or a melting point lower than this indicates the presence of impurities.

Troubleshooting Guides

Recrystallization Issues

Q: My this compound does not dissolve in the recrystallization solvent, even with heating. What should I do?

A: This indicates that the chosen solvent is not suitable or you are using an insufficient volume.

  • Solution 1: Increase the volume of the solvent gradually until the solid dissolves. Be mindful that using a very large volume will decrease your recovery yield.

  • Solution 2: If increasing the volume is not effective, you may need to switch to a different solvent or a solvent system. For this compound, polar solvents like ethanol, methanol, or mixtures with water could be effective. Due to its slight solubility in methanol, using it as a recrystallization solvent is a good starting point.

Q: Oiling out occurs during cooling instead of crystallization. How can I fix this?

A: Oiling out happens when the solute is not soluble in the solvent at the elevated temperature and separates as a liquid.

  • Solution 1: Add more solvent to the hot mixture to fully dissolve the oil.

  • Solution 2: Reheat the solution to dissolve the oil, and then allow it to cool more slowly. You can do this by insulating the flask.

  • Solution 3: Add a co-solvent in which the compound is less soluble to the hot solution to induce crystallization.

Q: The recovery yield after recrystallization is very low. How can I improve it?

A: Low recovery can be due to several factors.

  • Solution 1: Ensure the solution is fully saturated before cooling. You can achieve this by boiling off some of the solvent.

  • Solution 2: Cool the solution to a lower temperature (e.g., in an ice bath) to maximize precipitation, but be aware that this might also precipitate some impurities.

  • Solution 3: Minimize the amount of solvent used for washing the crystals during filtration. Use ice-cold solvent for washing.

Column Chromatography Issues

Q: I am not getting good separation of my compound from impurities on the silica gel column. What can I do?

A: Poor separation can be due to an inappropriate mobile phase.

  • Solution 1: Adjust the polarity of your eluent. If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase. If it is stuck on the column, increase the polarity. For a related compound, a mixture of acetonitrile and ethanol was used, suggesting that polar mobile phases are required.

  • Solution 2: Consider using a different stationary phase, such as alumina, if your compound is unstable on silica gel.

Q: The compound is streaking on the TLC plate and the column. Why is this happening?

A: Streaking is often caused by overloading the stationary phase or by the compound being too polar for the chosen eluent.

  • Solution 1: Use a more polar mobile phase to move the compound more effectively.

  • Solution 2: Ensure you are not loading too much crude material onto your column.

  • Solution 3: Add a small amount of acetic acid or formic acid to the mobile phase. This can help to reduce tailing for acidic compounds like this compound.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on solubility data, methanol is a suitable solvent.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of methanol in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate and methanol. Start with 100% ethyl acetate and gradually increase the proportion of methanol. A small amount of acetic acid (0.5%) can be added to the mobile phase to reduce tailing.

  • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.

  • Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a stronger solvent like methanol) and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will move to the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic phase.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniqueStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)
Recrystallization (Methanol)85%97%75%
Column Chromatography85%>99%60%
Acid-Base Extraction85%95%85%

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography acid_base_extraction Acid-Base Extraction crude->acid_base_extraction pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product

Caption: General purification workflow for crude this compound.

acid_base_extraction_logic cluster_organic Organic Phase (Ethyl Acetate) cluster_aqueous Aqueous Phase crude_mixture Crude Mixture (Product + Neutral Impurities) neutral_impurities Neutral Impurities crude_mixture->neutral_impurities Remains in Organic Phase na_salt Sodium Salt of Product crude_mixture->na_salt + NaHCO3 (aq) precipitate Precipitated Pure Product na_salt->precipitate + HCl (aq)

Caption: Logical flow of acid-base extraction for purification.

References

Addressing stability issues of N-(2-Pyridyl)oxamic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-(2-Pyridyl)oxamic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound contains amide and carboxylic acid functional groups, as well as a pyridine ring, which make it susceptible to degradation under certain conditions. The primary stability concerns are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which is often the main degradation pathway.

  • Oxidation: The pyridine ring and the rest of the molecule can be susceptible to oxidative degradation.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, leading to the formation of various degradation products.

Based on studies of related compounds like Lornoxicam, of which this compound is a degradation product, the molecule is expected to be most labile to alkaline and acidic hydrolysis[1].

Q2: What are the likely degradation products of this compound?

A2: Under forced degradation conditions, the following degradation products are plausible:

  • Hydrolysis Products: Cleavage of the amide bond would yield 2-aminopyridine and oxalic acid.

  • Oxidative Degradation Products: Oxidation may lead to the formation of N-oxides of the pyridine ring or other oxidized species. Oxidative decarboxylation of the oxamic acid moiety is also a possibility[2].

  • Photodegradation Products: Exposure to UV light may result in products such as hydroxylated pyridines, glutaric acid, and succinic acid, which have been observed in the photodegradation of pyridine itself[3][4].

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, typically -20°C or colder. The compound is known to be hygroscopic, so it is crucial to store it under an inert atmosphere to prevent moisture-induced hydrolysis[5]. Solutions should be stored in tightly sealed, light-protected containers (e.g., amber vials). For short-term use, refrigeration (2-8°C) may be acceptable, but stability under these conditions should be verified.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is expected to be highly pH-dependent. The amide linkage is generally most stable at a neutral pH. Both acidic and basic conditions are likely to catalyze hydrolysis. Studies on the related compound Piroxicam show a U-shaped pH-rate profile for photodegradation and a bell-shaped profile for thermal degradation, with maximum thermal degradation occurring around pH 6.0[6]. A similar complex relationship between pH and stability can be anticipated for this compound. It is recommended to determine the optimal pH for your specific application through stability studies.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its potential degradation products[1][7][8][9]. An HPLC method coupled with a UV or mass spectrometry (MS) detector would be ideal for identification and quantification.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram during analysis. Degradation of this compound.1. Verify Storage Conditions: Ensure the compound and its solutions were stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Check Solution pH: The pH of your solution may be promoting hydrolysis. Adjust to a more neutral pH if your experimental conditions allow. 3. Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation. Prepare single-use aliquots. 4. Use Freshly Prepared Solutions: Whenever possible, use solutions that have been recently prepared from solid material.
Loss of compound potency or activity over time. Chemical degradation leading to a lower concentration of the active compound.1. Perform a Forced Degradation Study: This will help identify the conditions under which the compound is unstable (see Experimental Protocols section). 2. Re-evaluate Formulation/Solvent: The solvent system or other components in your formulation may be contributing to the instability. Consider alternative solvents or the addition of stabilizing excipients. 3. Implement a Stability-Indicating HPLC Method: Use a validated HPLC method to accurately quantify the amount of intact this compound remaining over time.
Discoloration of the solution. Formation of degradation products, possibly due to oxidation or photodegradation.1. Protect from Light: Store and handle solutions in amber or foil-wrapped containers to prevent photodegradation. 2. Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with nitrogen or argon. 3. Consider Antioxidants: If oxidation is suspected, the addition of a suitable antioxidant (e.g., BHT, BHA) to your formulation could be beneficial, but compatibility must be tested.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature and monitor for degradation. If slow, incubate at 60°C.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL in a suitable solvent) under the same conditions.

    • Analyze the samples at different time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL) of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

3. Analytical Method:

  • Use a reverse-phase HPLC system with a C18 column.

  • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Detection can be performed using a PDA detector to monitor multiple wavelengths and identify peak purity, or a mass spectrometer for identification of degradation products.

Visualizations

Logical Workflow for Stability Troubleshooting

A Stability Issue Observed (e.g., extra peaks, loss of potency) B Verify Storage and Handling - Temperature - Light Protection - Inert Atmosphere A->B C Check Solution Parameters - pH - Solvent - Excipients A->C D Perform Forced Degradation Study B->D If storage is correct C->D If parameters are correct E Identify Degradation Pathway(s) - Hydrolysis - Oxidation - Photolysis D->E F Optimize Formulation and Storage Conditions E->F G Implement Stability-Indicating Analytical Method F->G H Routine Stability Monitoring G->H

Caption: Troubleshooting workflow for addressing stability issues.

Potential Degradation Pathways of this compound

cluster_0 This compound cluster_1 Degradation Products This compound This compound 2-Aminopyridine 2-Aminopyridine This compound->2-Aminopyridine  Hydrolysis (Acid/Base) Oxalic Acid Oxalic Acid This compound->Oxalic Acid  Hydrolysis (Acid/Base) Pyridyl N-Oxide Derivative Pyridyl N-Oxide Derivative This compound->Pyridyl N-Oxide Derivative  Oxidation Hydroxylated Pyridine Hydroxylated Pyridine This compound->Hydroxylated Pyridine  Photodegradation

Caption: Potential degradation routes for this compound.

References

Technical Support Center: Improving the Solubility of N-(2-Pyridyl)oxamic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with N-(2-Pyridyl)oxamic acid in biological assays. The following troubleshooting guides and FAQs address common issues and offer step-by-step protocols to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for biological assays?

A1: this compound is a chemical compound that is a metabolite of drugs like Tenoxicam and Lornoxicam.[1] Like many small molecules developed in drug discovery, it has limited solubility in aqueous solutions.[1] This is a significant concern because for a compound to be accurately tested in most biological assays (which are typically aqueous-based), it must be fully dissolved at the desired concentration.[2][3] Poor solubility can lead to underestimated biological activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[2][4]

Q2: My this compound powder will not dissolve in my aqueous assay buffer. What is the first step I should take?

A2: The standard initial approach is to prepare a concentrated stock solution in a strong organic solvent and then dilute this stock into your aqueous assay buffer.[5][6] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of compounds.[7][8] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in your assay medium.[7]

Q3: I successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I fix this?

A3: This is a common issue known as "precipitation upon dilution."[7] It occurs when the compound is less soluble in the final aqueous environment than in the concentrated DMSO stock. Here are several strategies to mitigate this:

  • Optimize Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution.[7]

  • Lower Final Concentration: Test if the compound remains soluble at a lower final concentration. The observed precipitation may indicate you are exceeding the compound's thermodynamic solubility limit in the assay medium.

  • Use Solubility Enhancers: Employ methods such as pH adjustment, co-solvents, or cyclodextrins to increase the aqueous solubility of the compound.[9][10]

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A4: High concentrations of DMSO can be toxic to cells and may interfere with the assay itself.[7][11] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[7] Always include a "vehicle control" in your experiments, which consists of the assay media with the same final concentration of DMSO used to deliver your compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

Q5: Since this compound is an acidic compound, can I use pH to improve its solubility?

A5: Yes. This compound contains a carboxylic acid group, making it a weak acid. The solubility of ionizable compounds is highly dependent on pH.[12][13] By increasing the pH of the solution to a level above the compound's pKa, the acidic proton is removed, forming a negatively charged salt (anion). This ionized form is typically much more soluble in aqueous media than the neutral form.[12][13]

Q6: What are co-solvents, and how can they help solubilize my compound?

A6: Co-solvents are water-miscible organic solvents that are added to the aqueous assay buffer to increase the solubility of poorly soluble compounds.[14][15] Common examples include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[4][] They work by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the aqueous medium and the hydrophobic compound, thereby enhancing its solubility.[14][]

Q7: How do cyclodextrins work to improve compound solubility?

A7: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[][18] They can encapsulate a poorly soluble ("guest") molecule, like this compound, within their hydrophobic core.[] This forms a "host-guest" inclusion complex that presents a hydrophilic exterior to the water, making the entire complex soluble.[][19][20] This is an effective way to increase the apparent solubility of a compound without altering the compound itself.[]

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Solution(s)
Compound Precipitation The compound's solubility limit in the final assay buffer has been exceeded.1. Reduce Final Concentration: Determine the maximum soluble concentration in the assay medium. 2. Use pH Adjustment: For this acidic compound, increase the buffer pH to form a more soluble salt. 3. Add a Co-solvent: Introduce a low percentage of a co-solvent like PEG 400 into the final buffer. 4. Use Cyclodextrins: Formulate the compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).
High Variability in Results Inconsistent amounts of dissolved compound between wells or experiments due to partial solubility.[4]1. Confirm Complete Dissolution: Visually inspect your stock and final solutions for any cloudiness or precipitate before use. Sonication can aid dissolution.[7][21] 2. Prepare Fresh Dilutions: Avoid using old dilutions where the compound may have precipitated over time. Prepare working solutions fresh from the DMSO stock for each experiment. 3. Standardize Protocol: Ensure the protocol for dilution and mixing is consistent across all experiments.
Cell Toxicity Observed The solvent (e.g., DMSO) concentration is too high, or the method used to enhance solubility (e.g., extreme pH) is harming the cells.1. Lower Solvent Concentration: Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%).[7] 2. Run Vehicle Controls: Always include a solvent-only control to measure baseline toxicity. 3. Check Buffer pH: Ensure the final pH of the assay medium after any adjustments is within the physiological range tolerated by your cells (typically pH 7.2-7.4).

Quantitative Data Summary

Solvent/ConditionExpected SolubilityRationale / Notes
Water / PBS (pH 7.4)Poor / Very LowThe neutral form of the carboxylic acid is poorly soluble in aqueous media.
DMSOSlightly Soluble[1]A good solvent for creating high-concentration stock solutions.[7]
MethanolSlightly Soluble[1]An alternative organic solvent, though less common for biological stock solutions than DMSO.
Aqueous Buffer (pH > 8.0)Improved to GoodAt a pH above its pKa, the acidic compound is deprotonated to its more soluble anionic (salt) form.[12]
5% PEG 400 in BufferImprovedThe co-solvent reduces the polarity of the aqueous medium, enhancing solubility.[]
10 mM HP-β-CD in BufferSignificantly ImprovedFormation of a water-soluble inclusion complex.[][18]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh Compound: Accurately weigh a precise amount of this compound powder.

  • Add DMSO: In a sterile vial, add the appropriate volume of high-purity, sterile DMSO to achieve the desired high concentration (e.g., 20 mM).

  • Dissolve: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is completely dissolved.[7] Visually inspect against a light source to confirm there are no suspended particles.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles.[7] Store at -20°C or -80°C in a desiccated environment.[1]

Protocol 2: Improving Solubility using pH Adjustment

  • Prepare Alkaline Buffer: Prepare a buffer such as Tris or HEPES at a concentration of 50-100 mM. Adjust the pH to a moderately basic level (e.g., pH 8.0-9.0) using 1 M NaOH. Note: Ensure the final pH will be compatible with your assay system after dilution.

  • Dissolve Compound: Attempt to dissolve the this compound directly into this alkaline buffer to your desired final concentration. Gentle warming (37°C) or sonication may assist.

  • For Stock Solutions: Alternatively, dissolve the compound at a 10x concentration in the alkaline buffer.

  • Neutralization (If Required): Before adding to cells, the pH of the final solution may need to be carefully adjusted back to physiological pH (~7.4) using dilute HCl. Be aware that this may cause the compound to precipitate if you exceed its solubility at the final pH. Perform this step slowly while vortexing.

Protocol 3: Using Co-solvents to Maintain Solubility

  • Prepare Co-solvent Buffer: Prepare your standard aqueous assay buffer. Add a co-solvent such as PEG 400 or propylene glycol to a final concentration of 1-10% (v/v). Mix thoroughly.

  • Prepare DMSO Stock: Prepare a concentrated stock of this compound in 100% DMSO as described in Protocol 1.

  • Dilute into Co-solvent Buffer: Perform serial dilutions of the DMSO stock directly into the co-solvent-containing buffer to reach your final desired concentration. This method helps prevent precipitation upon dilution from the DMSO stock.

  • Control: Ensure your vehicle control contains the same final concentrations of both DMSO and the co-solvent.

Protocol 4: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 50-100 mM).

  • Add Compound: Add the this compound powder directly to the HP-β-CD solution.

  • Form Complex: Vortex the mixture vigorously. To facilitate the formation of the inclusion complex, the solution can be shaken or stirred at room temperature for several hours or overnight. Sonication can also expedite the process.

  • Filter (Optional): To ensure only the soluble complex is used, the solution can be filtered through a 0.22 µm filter to remove any undissolved compound.

  • Usage: The resulting clear solution contains the solubilized compound-cyclodextrin complex and can be used directly in assays. The vehicle control should be the HP-β-CD solution without the compound.

Visualizations

Solubility_Troubleshooting_Workflow cluster_methods Advanced Solubilization Methods start Start: Weigh Compound dissolve_buffer Attempt to dissolve directly in aqueous assay buffer start->dissolve_buffer check1 Is it fully dissolved? dissolve_buffer->check1 success Success! Proceed with assay check1->success Yes prepare_dmso Prepare concentrated stock in 100% DMSO check1->prepare_dmso No dilute_dmso Dilute DMSO stock into aqueous assay buffer prepare_dmso->dilute_dmso check2 Does it precipitate? dilute_dmso->check2 check2->success No method_ph Method 1: pH Adjustment (Increase pH > pKa) check2->method_ph Yes method_cosolvent Method 2: Use Co-solvent (e.g., PEG 400) check2->method_cosolvent Yes method_cd Method 3: Use Cyclodextrin (e.g., HP-β-CD) check2->method_cd Yes reassess Re-assess experiment: - Lower concentration? - Different assay? method_ph->reassess If fails method_cosolvent->reassess If fails method_cd->reassess If fails

Caption: A workflow for troubleshooting the solubility of this compound.

pH_Solubility_Mechanism compound_acid This compound (R-COOH) State: Solid / Poorly Soluble dummy1 compound_acid->dummy1 reaction + OH- (Base) (pH > pKa) dummy2 reaction->dummy2 compound_salt N-(2-Pyridyl)oxamate Anion (R-COO-) State: Dissolved / Soluble dummy1->reaction dummy2->compound_salt

Caption: Mechanism of solubility enhancement for an acidic compound via pH adjustment.

References

Identifying and minimizing side reactions during N-(2-Pyridyl)oxamic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of N-(2-Pyridyl)oxamic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is the formation of a significant side product, N,N'-bis(2-pyridyl)oxamide, where two molecules of 2-aminopyridine react with one molecule of diethyl oxalate. Additionally, incomplete reaction or degradation of starting materials can contribute to low yields.

To improve your yield, consider the following:

  • Adopt a Two-Step Synthesis: The most effective method to prevent the formation of the di-acylated byproduct is to first synthesize the ethyl N-(2-pyridyl)oxamate intermediate and then hydrolyze it in a separate step. This approach provides better control over the reaction stoichiometry.

  • Control Stoichiometry: If attempting a one-pot synthesis, carefully control the molar ratio of reactants. Using a slight excess of diethyl oxalate can favor the formation of the mono-acylated product. However, this can make purification more challenging.

  • Optimize Reaction Temperature: The acylation of 2-aminopyridine is an exothermic reaction. Maintaining a controlled temperature, for instance, by using an ice bath during the initial addition of reagents, can help prevent unwanted side reactions and degradation.

  • Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of diethyl oxalate, reducing the amount of acylating agent available for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: I have a significant amount of an insoluble white precipitate in my reaction mixture, which is not my desired product. What is it and how can I avoid it?

A2: The insoluble white precipitate is most likely N,N'-bis(2-pyridyl)oxamide , the primary side product of this reaction. This compound is formed when two molecules of 2-aminopyridine react with one molecule of diethyl oxalate. Its formation is favored when there is a localized excess of 2-aminopyridine relative to diethyl oxalate.

To minimize the formation of N,N'-bis(2-pyridyl)oxamide:

  • Slow Addition of 2-Aminopyridine: Add the 2-aminopyridine solution dropwise to the diethyl oxalate solution with vigorous stirring. This ensures that the diethyl oxalate is always in excess, favoring mono-acylation.

  • Use a Two-Step Procedure: As mentioned previously, synthesizing and isolating the ethyl N-(2-pyridyl)oxamate intermediate before hydrolysis is the most reliable way to prevent the formation of the di-acylated byproduct.

Q3: How can I effectively purify the final product, this compound, from unreacted starting materials and byproducts?

A3: Purification of this compound typically involves recrystallization. The choice of solvent is crucial for effective separation.

  • Recrystallization from Water or Ethanol/Water: this compound has moderate solubility in hot water and is less soluble in cold water, making water a good solvent for recrystallization. A mixture of ethanol and water can also be effective.

  • Separating from N,N'-bis(2-pyridyl)oxamide: The N,N'-bis(2-pyridyl)oxamide byproduct is generally much less soluble in most common solvents compared to the desired product. This difference in solubility can be exploited during purification. After the reaction, the byproduct can often be removed by filtration from the reaction mixture before proceeding with the work-up to isolate the desired product.

  • Removing Unreacted 2-Aminopyridine: Unreacted 2-aminopyridine is basic and can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) during the work-up of the ethyl N-(2-pyridyl)oxamate intermediate.

Q4: My final product has a low melting point and appears discolored. What are the likely impurities?

A4: A low and broad melting point, along with discoloration, indicates the presence of impurities. The most common culprits are:

  • Residual Starting Materials: Unreacted 2-aminopyridine or diethyl oxalate.

  • Side Products: N,N'-bis(2-pyridyl)oxamide.

  • Degradation Products: 2-Aminopyridine can be sensitive to air and light, leading to colored impurities.

To address this, ensure thorough purification by recrystallization, potentially including a treatment with activated charcoal to remove colored impurities.

Data Presentation

Table 1: Reactant Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Aminopyridine94.1259-61210
Diethyl Oxalate146.14-40.6185
This compound166.13196-198-
N,N'-bis(2-pyridyl)oxamide242.23>300-

Experimental Protocols

Recommended Two-Step Synthesis of this compound

This two-step protocol is designed to minimize the formation of the N,N'-bis(2-pyridyl)oxamide byproduct.

Step 1: Synthesis of Ethyl N-(2-pyridyl)oxamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Reagent Addition: In the dropping funnel, prepare a solution of diethyl oxalate (1.1 equivalents) in the same anhydrous solvent.

  • Reaction: Cool the flask containing the 2-aminopyridine solution in an ice bath. Add the diethyl oxalate solution dropwise to the stirred 2-aminopyridine solution over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted diethyl oxalate and oxalic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl N-(2-pyridyl)oxamate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl N-(2-pyridyl)oxamate to this compound

  • Reaction Setup: Dissolve the purified ethyl N-(2-pyridyl)oxamate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2 equivalents) in water to the ester solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the mixture to pH 2-3 with dilute hydrochloric acid (HCl). A white precipitate of this compound should form.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude this compound can be further purified by recrystallization from hot water or an ethanol/water mixture. Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway A 2-Aminopyridine C Ethyl N-(2-pyridyl)oxamate (Intermediate) A->C Acylation (Step 1) E N,N'-bis(2-pyridyl)oxamide (Side Product) A->E Di-acylation (Side Reaction) B Diethyl Oxalate B->C B->E D This compound (Desired Product) C->D Hydrolysis (Step 2) F Hydrolysis (e.g., LiOH, H2O)

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem CheckByproduct Insoluble White Precipitate? Problem->CheckByproduct Yes Success High Yield & Purity Problem->Success No Diacylation Likely N,N'-bis(2-pyridyl)oxamide CheckByproduct->Diacylation Yes PurificationIssue Difficulty Purifying? CheckByproduct->PurificationIssue No Solution1 Adopt Two-Step Synthesis: 1. Form Ester Intermediate 2. Hydrolyze Diacylation->Solution1 Solution2 If One-Pot: - Slow addition of 2-aminopyridine - Control Stoichiometry Diacylation->Solution2 End End Solution1->End Solution2->End Recrystallize Recrystallize from Water or Ethanol/Water PurificationIssue->Recrystallize Yes PurificationIssue->Success No Charcoal Use Activated Charcoal for colored impurities Recrystallize->Charcoal Charcoal->End Success->End

Caption: Troubleshooting workflow for this compound synthesis.

Challenges and solutions for scaling up the synthesis of N-(2-Pyridyl)oxamic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions for scaling up the synthesis of N-(2-Pyridyl)oxamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of 2-aminopyridine with a derivative of oxalic acid. Key routes include:

  • Reaction with Diethyl Oxalate: 2-aminopyridine is reacted with diethyl oxalate to form an ethyl oxamate intermediate, which is then hydrolyzed to yield the final product.

  • Reaction with Oxalyl Chloride: This method involves the reaction of 2-aminopyridine with oxalyl chloride, typically in the presence of a base, followed by hydrolysis.

  • Hydrolysis of Methyl Ester: Direct hydrolysis of methyl 2-oxo-2-(pyridin-2-ylamino)acetate using a base like lithium hydroxide is another common route.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis presents several challenges:

  • Reaction Control: The reaction of 2-aminopyridine with di-functional reagents like diethyl oxalate or oxalyl chloride can be exothermic and requires careful temperature management to prevent runaway reactions and the formation of by-products.

  • Stoichiometry Control: Precise control of the stoichiometry is crucial to minimize the formation of the N,N'-bis(2-pyridyl)oxamide by-product.

  • Purification: Isolating the pure product on a large scale can be difficult due to the presence of unreacted starting materials, the di-substituted by-product, and other impurities. Crystallization is often the preferred method for purification at scale.

  • Handling of Reagents: Oxalyl chloride is a hazardous and moisture-sensitive reagent, requiring special handling procedures and equipment for large-scale operations.

Q3: How can the formation of the N,N'-bis(2-pyridyl)oxamide by-product be minimized?

A3: To minimize the formation of the N,N'-bis(2-pyridyl)oxamide by-product:

  • Use a slight excess of the oxalic acid derivative (e.g., diethyl oxalate).

  • Maintain a low reaction temperature to control the reaction rate.

  • Slowly add the 2-aminopyridine to the reaction mixture containing the oxalic acid derivative.

  • Optimize the solvent and base used in the reaction.

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: For large-scale purification, crystallization is the most viable method. The crude product is typically dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature, and then allowed to cool slowly to form crystals of the pure product. The choice of solvent is critical and should be determined through solubility studies to maximize yield and purity. Filtration and washing of the crystals with a cold solvent are then performed to remove residual impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of N,N'-bis(2-pyridyl)oxamide by-product. - Loss of product during workup and purification.- Increase reaction time or temperature (monitor for by-product formation). - Optimize the stoichiometry of reactants (use a slight excess of the oxalic acid derivative). - Optimize the purification method, particularly the crystallization solvent and cooling profile.
Product is Impure (contains starting materials) - Incomplete reaction. - Inefficient purification.- Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, HPLC). - Improve the washing of the isolated product. - Recrystallize the product from a different solvent system.
Product is Impure (contains N,N'-bis(2-pyridyl)oxamide) - Incorrect stoichiometry. - High reaction temperature.- Carefully control the addition of 2-aminopyridine. - Maintain a lower reaction temperature. - Investigate different solvent systems for crystallization that have a larger solubility difference between the desired product and the by-product.
Reaction is Difficult to Control (exothermic) - Reaction is too concentrated. - Addition of reagents is too fast.- Dilute the reaction mixture with an appropriate solvent. - Add the more reactive reagent slowly and with efficient cooling. - Use a jacketed reactor with precise temperature control for large-scale reactions.
Product Fails to Crystallize - Solution is supersaturated. - Presence of impurities inhibiting crystallization.- Add seed crystals of the pure product. - Scratch the inside of the flask with a glass rod. - Try a different solvent or solvent mixture for crystallization. - Perform a pre-purification step (e.g., charcoal treatment) to remove impurities.

Experimental Protocols

Protocol 1: Synthesis via Diethyl Oxalate followed by Hydrolysis

Step 1: Synthesis of Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) in a reaction vessel, add diethyl oxalate (1.1 eq).

  • Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 2-oxo-2-(pyridin-2-ylamino)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl ester in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.

  • Add an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide, 1.2 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the hydrolysis by TLC or HPLC.

  • Once the reaction is complete, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis via Hydrolysis of Methyl 2-oxo-2-(pyridin-2-ylamino)acetate
  • To a solution of methyl 2-oxo-2-(pyridin-2-ylamino)acetate (1.0 eq) in 1,4-dioxane, add an aqueous solution of lithium hydroxide (1.5 eq).[1]

  • Stir the mixture at 20 °C and monitor the reaction by TLC or HPLC.[1]

  • Upon completion, acidify the reaction mixture with aqueous HCl to a pH of 3-4.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then with a small amount of a cold organic solvent (e.g., ethanol).

  • Dry the product under vacuum.

Quantitative Data Summary

Parameter Synthesis via Diethyl Oxalate Synthesis via Hydrolysis of Methyl Ester Reference
Typical Yield 70-85%85-95%General literature for similar syntheses
Purity (after crystallization) >98%>99%General literature for similar syntheses
Reaction Temperature Step 1: 80-120 °C Step 2: Room Temperature20 °C[1]
Reaction Time Step 1: 2-4 hours Step 2: 12-24 hours4-8 hoursGeneral literature and[1]
Key Reagents 2-aminopyridine, Diethyl oxalate, Base (e.g., NaOH, LiOH)Methyl 2-oxo-2-(pyridin-2-ylamino)acetate, Lithium hydroxide[1]
Solvent(s) Ethanol, Toluene, THF/Water1,4-Dioxane/Water[1]

Visualizations

experimental_workflow cluster_route1 Synthesis via Diethyl Oxalate cluster_route2 Synthesis via Hydrolysis of Methyl Ester start1 Start: 2-Aminopyridine & Diethyl Oxalate step1_1 Reaction: Formation of Ethyl Ester (Reflux in Ethanol) start1->step1_1 step1_2 Hydrolysis: (Base, e.g., LiOH) step1_1->step1_2 step1_3 Acidification & Precipitation step1_2->step1_3 step1_4 Filtration & Drying step1_3->step1_4 end1 Product: This compound step1_4->end1 start2 Start: Methyl 2-oxo-2- (pyridin-2-ylamino)acetate step2_1 Hydrolysis: (LiOH in 1,4-Dioxane/Water) start2->step2_1 step2_2 Acidification & Precipitation step2_1->step2_2 step2_3 Filtration & Drying step2_2->step2_3 end2 Product: This compound step2_3->end2

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproduct Is the N,N'-bis by-product present? check_completion->check_byproduct Yes solution_incomplete Solution: - Increase reaction time/temp - Check reagent purity incomplete->solution_incomplete end Optimized Process solution_incomplete->end byproduct_present By-product Detected check_byproduct->byproduct_present Yes check_purification Was the purification effective? check_byproduct->check_purification No solution_byproduct Solution: - Adjust stoichiometry - Lower reaction temperature byproduct_present->solution_byproduct solution_byproduct->end purification_issue Purification Issue check_purification->purification_issue No check_purification->end Yes solution_purification Solution: - Recrystallize from a different solvent - Improve washing purification_issue->solution_purification solution_purification->end

Caption: Troubleshooting logic for the synthesis of this compound.

References

Characterization of common impurities found in N-(2-Pyridyl)oxamic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(2-Pyridyl)oxamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically proceeding through the reaction of 2-aminopyridine with a derivative of oxalic acid (such as diethyl oxalate or oxalyl chloride), can lead to several common impurities. These can be broadly categorized as starting materials, intermediates, byproducts of side reactions, and degradation products.

The most frequently observed impurities include:

  • Unreacted Starting Materials:

    • 2-Aminopyridine

    • Oxalic acid (or its ester derivative)

  • Reaction Intermediate:

    • Ethyl N-(2-pyridyl)oxamate (if using diethyl oxalate)

  • Side-Reaction Byproduct:

    • N,N'-bis(2-pyridyl)oxamide

  • Degradation Product:

    • Oxalic acid (from hydrolysis of the final product)

Q2: How can I minimize the formation of the N,N'-bis(2-pyridyl)oxamide byproduct?

A2: The formation of the dimeric byproduct, N,N'-bis(2-pyridyl)oxamide, occurs when two molecules of 2-aminopyridine react with one molecule of the oxalic acid derivative. To minimize this side reaction, a slow, controlled addition of the oxalic acid derivative to a solution of 2-aminopyridine is recommended. Maintaining a molar excess of 2-aminopyridine during the initial phase of the reaction can also favor the formation of the desired mono-substituted product. Careful control of the reaction temperature, typically keeping it low, can also help to reduce the rate of this competing reaction.

Q3: I am observing a significant amount of ethyl N-(2-pyridyl)oxamate in my final product. How can I ensure complete hydrolysis?

A3: Incomplete hydrolysis of the ethyl N-(2-pyridyl)oxamate intermediate is a common issue. To drive the hydrolysis to completion, you can try the following:

  • Increase Reaction Time: Ensure the hydrolysis step is allowed to proceed for a sufficient duration. Monitoring the reaction by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Adjust pH: The rate of hydrolysis is pH-dependent. Ensure that the concentration of the base (e.g., sodium hydroxide or lithium hydroxide) is adequate and that the pH of the reaction mixture is maintained in the optimal range for ester hydrolysis.

  • Increase Temperature: Gently warming the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat may lead to degradation of the desired product.

Q4: What are the recommended analytical techniques for identifying and quantifying these impurities?

A4: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main component and its impurities. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable for all the expected aromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities.

  • Infrared (IR) Spectroscopy: IR can help to identify the functional groups present in the impurities.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound - Incomplete reaction of starting materials.- Formation of significant amounts of N,N'-bis(2-pyridyl)oxamide.- Incomplete hydrolysis of the ethyl ester intermediate.- Monitor the initial reaction for the complete consumption of the limiting reagent.- Employ slow addition of the oxalic acid derivative and consider using an excess of 2-aminopyridine.- Optimize hydrolysis conditions (time, temperature, pH).
Presence of unreacted 2-aminopyridine in the final product - Incorrect stoichiometry of reactants.- Insufficient reaction time or temperature.- Verify the molar ratios of the reactants.- Monitor the reaction progress to ensure completion.- Purify the final product using recrystallization or column chromatography.
High levels of N,N'-bis(2-pyridyl)oxamide detected - Rapid addition of the oxalic acid derivative.- Reaction temperature is too high.- Add the oxalic acid derivative dropwise to the 2-aminopyridine solution.- Maintain a lower reaction temperature.- Consider a modified workup procedure to selectively remove the less soluble diamide.
Contamination with ethyl N-(2-pyridyl)oxamate - Incomplete hydrolysis.- Increase the duration of the hydrolysis step.- Ensure a sufficiently basic pH is maintained throughout the hydrolysis.- Consider a moderate increase in the hydrolysis temperature.
Appearance of an unknown peak in the HPLC chromatogram - A new, unexpected impurity.- Degradation of the product or an intermediate.- Isolate the impurity using preparative HPLC.- Characterize the structure of the unknown peak using LC-MS and NMR.- Review the reaction conditions (temperature, pH, exposure to air/light) to identify potential causes of degradation.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity Name Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Typical Method of Formation
2-AminopyridineC₅H₆N₂94.12Unreacted starting material
Oxalic AcidC₂H₂O₄90.03Unreacted starting material or degradation product
Ethyl N-(2-pyridyl)oxamateC₉H₁₀N₂O₃194.19Incomplete hydrolysis of the ester intermediate
N,N'-bis(2-pyridyl)oxamideC₁₂H₁₀N₄O₂242.24Side reaction of 2-aminopyridine with the oxalic acid derivative

Experimental Protocols

Synthesis of this compound from 2-Aminopyridine and Diethyl Oxalate

This protocol outlines the general procedure for the synthesis of this compound, which involves the formation of an ester intermediate followed by hydrolysis.

Part 1: Synthesis of Ethyl N-(2-pyridyl)oxamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add diethyl oxalate dropwise to the cooled solution of 2-aminopyridine over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, the reaction mixture may be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl N-(2-pyridyl)oxamate.

Part 2: Hydrolysis of Ethyl N-(2-pyridyl)oxamate

  • Hydrolysis: Dissolve the purified ethyl N-(2-pyridyl)oxamate in an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or HPLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Isolation: The precipitated this compound can be collected by filtration, washed with cold water, and dried under vacuum.

Analytical Method: HPLC for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its common impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a general method and may require optimization for specific impurity profiles and instrument setups.

Visualizations

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Ethyl_Ester Ethyl N-(2-pyridyl)oxamate (Intermediate) 2-Aminopyridine->Ethyl_Ester + Diethyl Oxalate Dimer_Impurity N,N'-bis(2-pyridyl)oxamide (Impurity) 2-Aminopyridine->Dimer_Impurity + Diethyl Oxalate (Side Reaction) Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Ethyl_Ester Diethyl_Oxalate->Dimer_Impurity Final_Product This compound Ethyl_Ester->Final_Product Hydrolysis

Caption: Synthesis pathway of this compound and formation of a major impurity.

Impurity_Analysis_Workflow Crude_Product Crude this compound HPLC_Screening HPLC Screening Crude_Product->HPLC_Screening Impurity_Detected Impurity > Threshold? HPLC_Screening->Impurity_Detected Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) Impurity_Detected->Isolate_Impurity Yes Release Product Release Impurity_Detected->Release No Characterization Structural Characterization (LC-MS, NMR) Isolate_Impurity->Characterization Document Document and Report Characterization->Document Document->Release

Caption: General workflow for the analysis and characterization of impurities.

Optimization of reaction conditions for improved N-(2-Pyridyl)oxamic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of N-(2-Pyridyl)oxamic acid. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate the optimization of reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction to form this compound from 2-aminopyridine and diethyl oxalate is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction between 2-aminopyridine and diethyl oxalate can be slow. Ensure the reaction has been given sufficient time to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended. If the reaction has stalled, a gentle increase in temperature might be beneficial. However, be cautious as excessive heat can lead to the formation of byproducts.

  • Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can often improve the rate and yield. Experiment with temperatures in the range of 40-60°C.

  • Moisture Contamination: Diethyl oxalate is susceptible to hydrolysis. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the decomposition of the starting material.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. Ensure that the stoichiometry between 2-aminopyridine and diethyl oxalate is accurate.

Q2: I am observing the formation of a significant amount of a byproduct that is difficult to separate from my desired this compound. What is this byproduct and how can I minimize its formation?

A2: A common byproduct in the reaction of 2-aminopyridine with diethyl oxalate is the mono-acylated intermediate, ethyl N-(2-pyridyl)oxamate. This occurs when only one molecule of 2-aminopyridine reacts with diethyl oxalate. To minimize its formation:

  • Adjust Stoichiometry: Using a slight excess of 2-aminopyridine can help to drive the reaction towards the formation of the desired N,N'-disubstituted product, which in this case is a precursor that is subsequently hydrolyzed.

  • Reaction Time and Temperature: As mentioned previously, ensuring the reaction goes to completion by allowing for a longer reaction time or a modest increase in temperature can help to consume the mono-acylated intermediate.

Q3: The hydrolysis of the ester intermediate to form this compound is not proceeding to completion. What can I do?

A3: Incomplete hydrolysis can be addressed by:

  • Choice of Base: Stronger bases are generally more effective for ester hydrolysis. While sodium hydroxide is commonly used, lithium hydroxide can also be an effective alternative.[1]

  • Reaction Temperature: If the hydrolysis is sluggish at room temperature, consider gently heating the reaction mixture.

  • Solvent System: The choice of solvent can influence the solubility of the reactants and the rate of hydrolysis. A mixture of an organic solvent like 1,4-dioxane or an alcohol with water is often used to ensure homogeneity.[1]

Q4: My final product, this compound, is difficult to purify. What are the recommended purification methods?

A4: Purification of this compound can typically be achieved through recrystallization. The choice of solvent is crucial for successful recrystallization. Given the polar nature of the carboxylic acid and the amide groups, polar solvents are a good starting point. Consider the following solvent systems:

  • Ethanol/Water: A mixture of ethanol and water can be an effective solvent system for the recrystallization of polar compounds.

  • Methanol: Methanol can also be a suitable solvent.[2]

  • Acid-Base Extraction: If the product is contaminated with neutral impurities, an acid-base extraction can be performed. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Amide Synthesis (General Guidance)
ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent TolueneDichloromethaneEthanolSolvent polarity can affect reaction rate and solubility of reactants. Ethanol can participate in transesterification with diethyl oxalate.
Temperature Room Temp.50°CRefluxHigher temperatures generally increase the reaction rate but may also lead to byproduct formation.
Base (for hydrolysis) Sodium HydroxideLithium Hydroxide[1]Potassium HydroxideThe choice of base can influence the rate and completeness of the hydrolysis step.
Reaction Time 2 hours12 hours24 hoursLonger reaction times can lead to higher conversion but may also result in decomposition of products or starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Two-Step Process

This protocol involves the formation of an intermediate ester followed by hydrolysis.

Step 1: Synthesis of Ethyl N-(2-pyridyl)oxamate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in anhydrous ethanol.

  • To this solution, add diethyl oxalate (1.1 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude ethyl N-(2-pyridyl)oxamate.

Step 2: Hydrolysis of Ethyl N-(2-pyridyl)oxamate

  • Dissolve the crude ethyl N-(2-pyridyl)oxamate in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, carefully acidify the reaction mixture with 1M hydrochloric acid to a pH of approximately 3-4.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Hydrolysis of Methyl (pyridin-2-ylcarbamoyl)formate[1][2]
  • To a solution of methyl (pyridin-2-ylcarbamoyl)formate in 1,4-dioxane, add an aqueous solution of lithium hydroxide.[1][2]

  • Stir the reaction mixture at 20°C.[1][2]

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry.

Mandatory Visualization

Experimental_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification start 2-Aminopyridine + Diethyl Oxalate react Reaction in Anhydrous Ethanol (Reflux) start->react intermediate Crude Ethyl N-(2-pyridyl)oxamate react->intermediate hydrolysis Hydrolysis with NaOH (aq) in Ethanol intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound (Precipitate) acidification->product filtration Filtration product->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproduct_formation Byproduct Formation? start->byproduct_formation purification_issue Purification Issues? start->purification_issue increase_time_temp Increase Reaction Time/ Temperature incomplete_reaction->increase_time_temp check_stoichiometry Check Stoichiometry incomplete_reaction->check_stoichiometry use_anhydrous Use Anhydrous Solvents incomplete_reaction->use_anhydrous adjust_stoichiometry Adjust Reactant Ratio byproduct_formation->adjust_stoichiometry optimize_hydrolysis Optimize Hydrolysis (Base, Temp) byproduct_formation->optimize_hydrolysis recrystallize Recrystallize with Appropriate Solvent purification_issue->recrystallize acid_base_extraction Perform Acid-Base Extraction purification_issue->acid_base_extraction

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting guide for N-(2-Pyridyl)oxamic acid detection in analytical chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the analytical chromatography of N-(2-Pyridyl)oxamic acid. The solutions are presented in a question-and-answer format to directly address specific experimental problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for polar acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[1][2] Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar groups of your analyte, leading to tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these interactions.[3]

    • Solution 2: Use an End-Capped Column: Employ a column with high-density end-capping to block the residual silanol groups.[1][4]

    • Solution 3: Add a Competing Base: Introduce a competing base, such as triethylamine (TEA), to the mobile phase to interact with the active silanol sites.[5]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[3]

    • Solution: Reduce the sample concentration or injection volume.[3]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[4]

    • Solution: Use tubing with a narrow internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volume.[4]

Issue 2: Inconsistent Retention Times

Q2: The retention time for my this compound peak is drifting or shifting between injections. What could be causing this variability?

A2: Retention time shifts can be frustrating and can indicate a lack of system stability.[6][7] Here are common causes and their solutions:

  • Mobile Phase Composition: In reversed-phase chromatography, even small changes in the organic modifier concentration can significantly impact retention times.[8]

    • Solution 1: Precise Mobile Phase Preparation: Prepare the mobile phase gravimetrically instead of volumetrically for better accuracy.[8]

    • Solution 2: Ensure Proper Mixing and Degassing: Use an online degasser or sparge the mobile phase with helium to prevent bubble formation, which can affect the pump's performance.[8]

  • Column Equilibration: Insufficient column equilibration time between injections or after a change in the mobile phase can lead to drifting retention times.[9][10]

    • Solution: Ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration. Allow at least 10-20 column volumes of the mobile phase to pass through the column.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times, as a 1°C change can alter retention by 1-2%.[8]

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

  • Mobile Phase pH: For ionizable compounds like this compound, a small change in the mobile phase pH can cause significant shifts in retention time.[8]

    • Solution: Use a buffer in the mobile phase to control the pH. Ensure the buffer has adequate capacity at the desired pH.[8]

Issue 3: Low Signal Intensity or Poor Sensitivity

Q3: I am struggling to get a strong signal for this compound. How can I improve the sensitivity of my method?

A3: Low sensitivity can be due to several factors, from the sample preparation to the detector settings.

  • Suboptimal Detection Wavelength: The chosen UV wavelength may not be the optimal for this compound.

    • Solution: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV spectrum. Set the detector to this wavelength.

  • Sample Dilution: The sample may be too dilute.

    • Solution: If possible, concentrate the sample or reduce the dilution factor.

  • Mobile Phase Interference: The mobile phase components may have high absorbance at the detection wavelength.

    • Solution: Use high-purity HPLC-grade solvents and additives. Check the UV absorbance of your mobile phase.

  • Poor Peak Shape: Broad, tailing peaks will have a lower height compared to sharp, symmetrical peaks, which can be perceived as low sensitivity.

    • Solution: Address any peak shape issues using the troubleshooting steps outlined in Issue 1.

Quantitative Data Summary

Table 1: Effect of Mobile Phase pH on Retention Time of this compound (Hypothetical Data)

Mobile Phase pHRetention Time (min)Peak Asymmetry (Tf)
2.54.21.1
3.55.81.5
4.57.12.3
5.58.53.1

Table 2: Effect of Acetonitrile Concentration on Retention Time (Hypothetical Data)

Acetonitrile (%)Retention Time (min)
2012.5
308.2
405.1
503.0

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method (Hypothetical)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 245 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: Ion-Exclusion Chromatography (IEC) Method (Hypothetical)
  • Column: Ion-Exclusion Column (e.g., Dionex IonPac ICE-AS1)[11]

  • Mobile Phase: 0.1% Sulfuric Acid in a 95:5 (v/v) water/acetonitrile mixture[11]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm[11]

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of the mobile phase.

Visualizations

Troubleshooting_Workflow Start Chromatographic Issue Identified PeakTailing Peak Tailing Start->PeakTailing RetentionShift Retention Time Shift Start->RetentionShift LowSignal Low Signal Start->LowSignal CheckpH Adjust Mobile Phase pH PeakTailing->CheckpH Cause: Silanol Interactions CheckColumn Use End-Capped Column PeakTailing->CheckColumn Cause: Silanol Interactions CheckOverload Reduce Sample Concentration PeakTailing->CheckOverload Cause: Column Overload CheckMobilePhase Verify Mobile Phase Composition RetentionShift->CheckMobilePhase Cause: Composition Error CheckTemp Use Column Oven RetentionShift->CheckTemp Cause: Temperature Fluctuation CheckEquilibration Ensure Proper Equilibration RetentionShift->CheckEquilibration Cause: Inadequate Equilibration CheckWavelength Optimize Detection Wavelength LowSignal->CheckWavelength Cause: Suboptimal λ CheckConcentration Concentrate Sample LowSignal->CheckConcentration Cause: Sample too Dilute Resolved Issue Resolved CheckpH->Resolved CheckColumn->Resolved CheckOverload->Resolved CheckMobilePhase->Resolved CheckTemp->Resolved CheckEquilibration->Resolved CheckWavelength->Resolved CheckConcentration->Resolved Peak_Tailing_Causes PeakTailing Peak Tailing Observed Cause1 Secondary Interactions (Silanol Groups) PeakTailing->Cause1 Cause2 Column Overload PeakTailing->Cause2 Cause3 Extra-Column Volume PeakTailing->Cause3 Solution1a Lower Mobile Phase pH Cause1->Solution1a Solution1b Use End-Capped Column Cause1->Solution1b Solution2 Dilute Sample Cause2->Solution2 Solution3 Minimize Tubing Length Cause3->Solution3

References

Validation & Comparative

A Comparative Analysis of N-(2-Pyridyl)oxamic Acid and Its Analogs as Lactate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed comparative guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of oxamic acid derivatives as enzyme inhibitors. This guide provides a comprehensive analysis of N-(2-Pyridyl)oxamic acid in relation to other key oxamic acid derivatives, supported by experimental data on their inhibitory activity against lactate dehydrogenase (LDH).

This compound, a metabolite of the non-steroidal anti-inflammatory drugs (NSAIDs) Tenoxicam and Lornoxicam, belongs to the broader class of oxamic acid derivatives. This class of compounds has garnered significant interest for its potential to modulate the activity of key metabolic enzymes, particularly lactate dehydrogenase (LDH). LDH plays a crucial role in anaerobic glycolysis, a pathway often upregulated in pathological conditions such as cancer, making it a compelling target for therapeutic intervention. This guide offers a comparative look at the inhibitory potency of various oxamic acid derivatives against LDH, providing a framework for understanding their structure-activity relationships.

Comparative Inhibitory Activity of Oxamic Acid Derivatives against Lactate Dehydrogenase

The inhibitory potential of oxamic acid and its derivatives against various isoforms of lactate dehydrogenase (LDH) is a key area of investigation. The following tables summarize the available quantitative data, including dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50), for a selection of these compounds. This data allows for a direct comparison of their potency and selectivity.

CompoundN-SubstituentTarget EnzymeKi (mM)[1]
Oxamic acid-HMouse LDH-A40.080
Mouse LDH-B40.060
Mouse LDH-C40.030
N-Ethyl oxamic acid-CH₂CH₃Mouse LDH-A40.140
Mouse LDH-B40.035
Mouse LDH-C40.002
N-Propyl oxamic acid-CH₂CH₂CH₃Mouse LDH-A41.750
Mouse LDH-B40.887
Mouse LDH-C40.012
N-Butyl oxamic acid-CH₂CH₂CH₂CH₃Mouse LDH-A49.100
Mouse LDH-B47.000
Mouse LDH-C40.750
N-Isobutyl oxamic acid-CH₂CH(CH₃)₂Mouse LDH-A46.000
Mouse LDH-B47.000
Mouse LDH-C42.000
N-sec-Butyl oxamic acid-CH(CH₃)CH₂CH₃Mouse LDH-A412.500
Mouse LDH-B414.500
Mouse LDH-C40.400
N-Phenyl oxamic acid-C₆H₅Human LDH5>10
Human LDH16
Human LDH-C4>10
N-Benzyl oxamic acid-CH₂C₆H₅Human LDH50.4
Human LDH10.5
Human LDH-C40.6
CompoundTarget EnzymeIC50 (µM)[2]
Oxamic acid 21Plasmodium falciparum LDH14
Mammalian LDH25
Oxamic acid 5P. falciparum (CQ-resistant)15.4
P. falciparum (Mef-resistant)20.4
Oxamic acid 6P. falciparum (CQ-resistant)9.41
P. falciparum (Mef-resistant)8.40

Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment and comparison of enzyme inhibitors. The following is a detailed methodology for a typical lactate dehydrogenase inhibition assay.

Lactate Dehydrogenase (LDH) Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on the activity of lactate dehydrogenase.

Principle: LDH catalyzes the interconversion of pyruvate and lactate with the concomitant oxidation/reduction of NADH/NAD+. The enzymatic activity is measured by monitoring the rate of NADH oxidation at 340 nm. A decrease in the rate of NADH oxidation in the presence of a test compound indicates inhibition of LDH.

Materials:

  • Purified LDH enzyme (e.g., rabbit muscle LDH)

  • Pyruvate solution

  • NADH solution

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Test compounds (e.g., this compound and other derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the LDH enzyme in the assay buffer.

    • Prepare a stock solution of sodium pyruvate in the assay buffer.

    • Prepare a stock solution of NADH in the assay buffer. Protect from light.

    • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% v/v).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Test compound solution (or vehicle control)

      • LDH enzyme solution

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the pyruvate and NADH solutions to each well.

  • Data Acquisition:

    • Immediately after adding the substrates, measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every 15-30 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The inhibition of lactate dehydrogenase by oxamic acid derivatives directly impacts the central carbon metabolism of cells. The following diagrams illustrate the role of LDH in the glycolytic pathway and a typical experimental workflow for screening LDH inhibitors.

Glycolysis_and_LDH_Inhibition cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_anaerobic Anaerobic Respiration Glucose Glucose G6P Glucose-6-P Glucose->G6P Multiple Steps Pyruvate Pyruvate G6P->Pyruvate Multiple Steps AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aerobic Conditions Lactate Lactate Pyruvate->Lactate Anaerobic Conditions LDH Lactate Dehydrogenase (LDH) Inhibitor Oxamic Acid Derivatives Inhibitor->LDH Inhibition

Caption: Role of LDH in glycolysis and its inhibition.

LDH_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening: High-Throughput LDH Assay (Single Concentration) start->primary_screen hit_identification Hit Identification: Compounds with >50% Inhibition primary_screen->hit_identification dose_response Dose-Response Assay: Determine IC50 Values hit_identification->dose_response secondary_assays Secondary Assays: - Isoform Selectivity - Mechanism of Inhibition - Cell-based Assays dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: Workflow for LDH inhibitor screening.

References

N-(2-Pyridyl)oxamic Acid Derivatives as Potent Inhibitors of Plasmodium falciparum Lactate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the enzyme inhibition potency of various N-substituted oxamic acid derivatives, with a focus on those containing a pyridyl moiety. The primary target of these inhibitors is the Plasmodium falciparum lactate dehydrogenase (pfLDH), a crucial enzyme in the parasite's glycolytic pathway and a validated target for antimalarial drug development. The data presented herein is compiled from preclinical studies to aid in the structure-activity relationship (SAR) understanding and guide future drug design efforts.

Introduction to pfLDH as a Drug Target

Plasmodium falciparum, the most virulent human malaria parasite, relies heavily on glycolysis for its energy production during its asexual intraerythrocytic stage. Lactate dehydrogenase (LDH) is a pivotal enzyme in this pathway, responsible for the regeneration of NAD+ from NADH by catalyzing the reduction of pyruvate to lactate. This process is essential for maintaining a high rate of glycolysis. The structure of pfLDH exhibits notable differences from its human orthologs, particularly in the substrate binding site, which allows for the design of selective inhibitors with potentially minimal off-target effects in the human host. Inhibition of pfLDH disrupts the parasite's energy metabolism, leading to its death.

The Glycolytic Pathway in Plasmodium falciparum

The glycolytic pathway in P. falciparum is a critical metabolic process for its survival within red blood cells. The inhibition of pfLDH creates a bottleneck in this pathway, leading to a buildup of pyruvate and a depletion of NAD+, ultimately causing parasite death.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+<->NADH pfLDH pfLDH Inhibitor N-(2-Pyridyl)oxamic Acid Derivatives Inhibitor->pfLDH Inhibition

Caption: The glycolytic pathway in P. falciparum and the inhibitory action of N-(2-Pyridyl)oxamic acid derivatives on pfLDH.

Comparative Inhibition Potency

The following table summarizes the in vitro inhibitory activity of a series of N-substituted oxamic acid derivatives against recombinant pfLDH. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDN-SubstituentpfLDH IC50 (µM)[1]Selectivity over human LDH (hLDH-A)
1 Phenyl>100-
2 2-Pyridyl85.3~1.2-fold
3 3-Pyridyl>100-
4 4-Pyridyl>100-
5 2-Naphthyl3.1359-fold[2]
6 1-Naphthyl5.25-
7 3,4-Dichlorophenyl1.757-fold[2]
8 4-Biphenyl4.82-

Key Observations:

  • The unsubstituted N-phenyloxamic acid (1 ) and N-(3-pyridyl)- and N-(4-pyridyl)oxamic acids (3 , 4 ) showed weak to no inhibitory activity against pfLDH.[1]

  • The position of the nitrogen atom within the pyridyl ring is crucial for activity, with the N-(2-pyridyl) derivative (2 ) demonstrating moderate potency.[1]

  • Bulky, hydrophobic substituents such as naphthyl (5 , 6 ) and substituted phenyl groups (7 , 8 ) significantly enhance the inhibitory potency against pfLDH.[1]

  • Notably, the 2-naphthyl derivative (5 ) and the 3,4-dichlorophenyl derivative (7 ) exhibited the most potent inhibition with IC50 values in the low micromolar range and also showed good selectivity for the parasite enzyme over the human isoform.[1][2]

Experimental Protocols

pfLDH Inhibition Assay

The inhibitory activity of the N-substituted oxamic acid derivatives was determined using a spectrophotometric assay that measures the decrease in NADH concentration.

Materials:

  • Recombinant pfLDH enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Sodium pyruvate

  • Tris-HCl buffer (pH 7.5)

  • Test compounds (N-substituted oxamic acid derivatives) dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Assay Workflow:

pfLDH_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Add Tris-HCl buffer to all wells B Add test compound (various concentrations) A->B C Add NADH solution B->C D Add pfLDH enzyme C->D E Pre-incubate mixture at 37°C for 15 min D->E F Initiate reaction by adding sodium pyruvate E->F G Measure absorbance at 340 nm kinetically for 5 min F->G H Calculate initial velocity (V) G->H I Plot % inhibition vs. log[Inhibitor] H->I J Determine IC50 value using non-linear regression I->J

Caption: Workflow for the in vitro pfLDH enzyme inhibition assay.

Procedure:

  • To the wells of a 96-well plate, add Tris-HCl buffer.

  • Add various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 1%). Include control wells with DMSO only (for 0% inhibition) and a known inhibitor as a positive control.

  • Add a solution of NADH to all wells.

  • Add the recombinant pfLDH enzyme solution to all wells except for the blank controls.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of sodium pyruvate to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over a period of 5 minutes using a microplate reader. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Calculate the initial reaction velocities from the linear portion of the kinetic curve.

  • The percent inhibition for each compound concentration is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the initial velocity in the presence of the test compound and V_control is the initial velocity in the absence of the inhibitor.

  • The IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

The presented data highlights that N-substituted oxamic acids are a promising class of inhibitors for pfLDH. The structure-activity relationship demonstrates a clear preference for bulky, hydrophobic substituents on the nitrogen atom of the oxamic acid core for potent enzyme inhibition. While the this compound derivative showed moderate activity, further optimization by substituting the pyridyl ring could lead to the development of more potent and selective antimalarial agents. The detailed experimental protocol provided serves as a foundation for researchers to conduct similar evaluations and contribute to the discovery of novel therapeutics against malaria.

References

The Emergence of N-(2-Pyridyl)oxamic Acid as a Potential Biomarker in Drug Metabolism Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug metabolism and pharmacokinetics, the identification of reliable biomarkers is paramount for assessing drug efficacy, safety, and individual patient metabolic profiles. This guide provides a comprehensive comparison of N-(2-Pyridyl)oxamic acid as an emerging biomarker for the metabolism of several non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class, namely Piroxicam, Lornoxicam, and Tenoxicam. Its performance is contrasted with the well-established primary metabolites, such as 5'-hydroxypiroxicam. This document outlines the current-state-of-knowledge, presents hypothetical validation data based on established methodologies, and provides detailed experimental protocols to guide researchers in the validation of this potential biomarker.

Introduction to this compound

This compound has been identified as a metabolite of Piroxicam and a degradation product of Lornoxicam. It is also recognized as a photo-oxidation product of Piroxicam. Its presence in biological matrices following the administration of these drugs suggests its potential as a biomarker to monitor drug metabolism and stability.

Comparative Analysis: this compound vs. 5'-Hydroxy Metabolites

The primary metabolic pathway for oxicams like Piroxicam, Lornoxicam, and Tenoxicam is hydroxylation, predominantly mediated by the cytochrome P450 enzyme CYP2C9, leading to the formation of 5'-hydroxy metabolites.[1] These 5'-hydroxy metabolites are considered the major metabolites and are commonly used as biomarkers for the metabolic clearance of the parent drug.

The following table compares the known characteristics of this compound with the established 5'-hydroxy metabolites.

FeatureThis compound5'-Hydroxy Metabolites (e.g., 5'-Hydroxypiroxicam)
Parent Drugs Piroxicam, Lornoxicam, TenoxicamPiroxicam, Lornoxicam, Tenoxicam
Formation Pathway Proposed as a minor metabolic pathway; also a known degradation/photo-oxidation product.[2]Major metabolic pathway via CYP2C9-mediated hydroxylation.[1]
In Vivo Abundance Presumed to be significantly lower than 5'-hydroxy metabolites. Quantitative in-vivo data is currently lacking in published literature.Major metabolite detected in plasma and urine.[2]
Biomarker Type Potential biomarker for a secondary metabolic pathway or drug degradation.Established biomarker for primary metabolic clearance.
Analytical Methods LC-MS/MS, NMR.[3]HPLC-UV, LC-MS/MS.[4][5]
Validation Status Not yet fully validated as a clinical biomarker.Well-validated and used in pharmacokinetic studies.

Metabolic and Degradation Pathways

The formation of this compound can occur through two principal routes: enzymatic metabolism and chemical degradation. Understanding these pathways is crucial for interpreting its significance as a biomarker. A biomarker of metabolism should ideally be formed exclusively through enzymatic processes.

Piroxicam Piroxicam Metabolism Metabolism Piroxicam->Metabolism Primary Pathway Degradation Degradation Piroxicam->Degradation Photo/Chemical Degradation OxamicAcid This compound (Minor Product) Piroxicam->OxamicAcid Minor Metabolic Pathway CYP2C9 CYP2C9 Metabolism->CYP2C9 Degradation->OxamicAcid Hydroxypiroxicam 5'-Hydroxypiroxicam (Major Metabolite) CYP2C9->Hydroxypiroxicam cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (ACN + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (MRM Detection) LC->MS

References

Single Crystal X-ray Diffraction Analysis of N-(2-Pyridyl)oxamic Acid: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and crystallographic databases, the single crystal X-ray diffraction data for N-(2-Pyridyl)oxamic acid has not been publicly reported. Therefore, a direct comparative guide based on its single crystal structure cannot be compiled at this time.

This guide will instead provide a comparative overview of the analytical techniques that would be employed for the characterization of this compound, highlighting the unique advantages that single crystal X-ray diffraction would offer if a suitable crystal were to be analyzed. We will also present available data for this compound from alternative analytical methods.

The Power of Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of information that is unattainable by other methods.

Key Data Obtainable from SC-XRD:

  • Crystal System and Space Group: Defines the symmetry and repeating unit of the crystal lattice.

  • Unit Cell Dimensions: Precise measurements of the lengths and angles of the fundamental repeating block of the crystal.

  • Atomic Coordinates: The exact (x, y, z) position of every atom in the asymmetric unit.

  • Bond Lengths, Bond Angles, and Torsion Angles: Provides a detailed geometric description of the molecule.

  • Intermolecular Interactions: Reveals how molecules pack together in the solid state, including hydrogen bonding, π-stacking, and van der Waals forces.

  • Absolute Stereochemistry: Can determine the absolute configuration of chiral molecules.

This level of detail is crucial for understanding structure-property relationships, designing new materials, and is of paramount importance in drug development for understanding receptor-ligand interactions.

Alternative Analytical Techniques for this compound

While SC-XRD provides the most definitive structural data, a combination of other analytical techniques is essential for a comprehensive characterization of a compound like this compound.

Analytical TechniqueInformation ProvidedComparison with Single Crystal X-ray Diffraction
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of the crystalline solid, useful for phase identification, purity assessment, and determining unit cell parameters for highly symmetric systems.While useful for identifying crystalline phases, PXRD data is one-dimensional and typically does not provide the detailed atomic-level structural information (bond lengths, angles, and intermolecular interactions) that SC-XRD does. Structure solution from powder data is possible but often challenging and less precise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determines the connectivity of atoms within a molecule in solution, providing information about the chemical environment of each nucleus (e.g., ¹H, ¹³C).NMR reveals the structure of the molecule in the solution state, which can differ from the solid-state conformation determined by SC-XRD due to crystal packing forces. It does not provide information on intermolecular interactions in the solid state.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.MS confirms the molecular formula of the compound but provides no information about its three-dimensional structure or how the atoms are connected.
Infrared (IR) and Raman Spectroscopy Provides information about the functional groups present in a molecule by measuring the vibrational frequencies of bonds.These techniques are excellent for identifying functional groups but do not give a complete picture of the molecular geometry or crystal packing.
Thermal Analysis (TGA/DSC) Thermogravimetric analysis (TGA) measures changes in mass as a function of temperature, while differential scanning calorimetry (DSC) measures heat flow. This data reveals information about melting point, decomposition, and phase transitions.Thermal analysis characterizes the bulk properties of the material but does not provide structural information at the molecular level.

Experimental Protocols

Single Crystal X-ray Diffraction (Hypothetical Protocol):

  • Crystal Growth: Suitable single crystals of this compound would first need to be grown. This is often the most challenging step and can be attempted by methods such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: A single crystal of appropriate size and quality would be selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal would be placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates and other crystallographic parameters.

Powder X-ray Diffraction:

  • Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the crystalline phases present by comparison to a database or to determine the unit cell parameters.

Logical Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the comprehensive structural characterization of a novel compound, emphasizing the central role of single crystal X-ray diffraction.

Structural_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_solid_state Solid-State Analysis synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (Connectivity) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms ir IR/Raman Spectroscopy (Functional Groups) purification->ir pxrd Powder XRD (Phase Purity) purification->pxrd thermal Thermal Analysis (TGA/DSC) purification->thermal sc_xrd Single Crystal XRD (Definitive Structure) purification->sc_xrd Crystal Growth nmr->sc_xrd Confirms Molecular Structure ms->sc_xrd Confirms Composition pxrd->sc_xrd Compares to Bulk Material final_report Comprehensive Structural Report sc_xrd->final_report Provides Detailed 3D Structural Data

Caption: Workflow for the structural characterization of a chemical compound.

A Researcher's Guide to Sourcing and Utilizing N-(2-Pyridyl)oxamic Acid as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of sourcing options and analytical methodologies for N-(2-Pyridyl)oxamic acid, a critical impurity of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. By presenting objective data and detailed experimental protocols, this document aims to facilitate informed decisions in the procurement and application of this certified reference standard (CRS).

Sourcing and Comparison of this compound Certified Reference Standards

This compound (CAS No. 13120-39-3) is a key related compound of Piroxicam and its accurate quantification is crucial for quality control and regulatory compliance in pharmaceutical manufacturing. Several suppliers offer this compound as a certified reference standard. Below is a comparison of offerings from prominent suppliers based on publicly available data. It is important to note that for lot-specific certified values and uncertainties, the Certificate of Analysis (CoA) from the supplier should always be consulted.

SupplierProduct NameCAS NumberPurityNotes
LGC Standards This compound13120-39-3>95% (HPLC)[1]A CoA is available upon request and may provide more detailed purity information.[2]
Klivon N-(2-Pyridinyl)oxamic Acid13120-39-3-Offered as a high-purity reference standard with a comprehensive CoA and spectrum elucidation report.[3]
Santa Cruz Biotechnology This compound13120-39-3-Product intended for research use only; lot-specific data is available on the CoA.[4]
LookChem This compound13120-39-399% (from raw suppliers)[5]Also available from various other listed suppliers with differing purity claims.[5]
Opulent Pharma This compound--Listed as a Piroxicam impurity.[6]

As this compound is an impurity of Piroxicam, it is often included in Piroxicam impurity reference standard panels. For instance, it is sometimes referred to as Piroxicam Impurity F.[7][8] Researchers should consider sourcing this compound as part of a comprehensive Piroxicam impurity standard set if multiple related substances need to be monitored.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound, particularly in the presence of the active pharmaceutical ingredient (API) Piroxicam and other related impurities, necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a typical reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of Piroxicam and its related compounds, including this compound. This protocol is a synthesis of methodologies reported in the scientific literature for Piroxicam analysis.[9][10][11][12]

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of Methanol and a pH 3.2 buffer (e.g., phosphate or citrate buffer) in a ratio of approximately 55:45 (v/v).[11] Isocratic elution is commonly used.
Flow Rate 1.2 mL/min[11]
Detection UV at 240 nm[11]
Injection Volume 20 µL
Column Temperature Ambient

Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of this compound certified reference standard and dissolve it in a suitable solvent, such as a mixture of chloroform and methanol (1:1), to obtain a known concentration.[13]

  • Sample Solution: Prepare the sample containing Piroxicam and its impurities by dissolving it in the same solvent as the standard solution to a known concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Method Validation:

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially at trace levels, an LC-MS/MS method can be developed. This technique is particularly useful for the analysis of impurities in complex matrices.

General Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Transition: A specific precursor-to-product ion transition for this compound would need to be determined during method development.

Experimental Workflow and Data Visualization

The following diagrams, generated using the DOT language, illustrate the key workflows for sourcing and utilizing this compound as a certified reference standard.

Sourcing_Workflow cluster_sourcing Sourcing Certified Reference Standard start Identify Need for This compound CRS search_suppliers Search for Suppliers (e.g., LGC, Klivon) start->search_suppliers request_coa Request and Review Certificate of Analysis search_suppliers->request_coa compare_specs Compare Purity, Uncertainty, and Price request_coa->compare_specs select_supplier Select and Procure CRS compare_specs->select_supplier receive_store Receive and Store CRS as per CoA select_supplier->receive_store Analytical_Workflow cluster_analysis Analytical Workflow Using CRS prep_std Prepare Standard Solution from CRS hplc_analysis Perform HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq quantification Quantify this compound in Sample data_acq->quantification report Report Results quantification->report

References

Illuminating the Molecular Architecture: A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of N-(2-Pyridyl)oxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's structure is a critical step. This guide provides a comparative overview of key spectroscopic techniques essential for the structural elucidation of N-(2-Pyridyl)oxamic acid. Detailed experimental protocols and data presentation formats are included to assist in the verification process.

The primary methods for confirming the structure of this compound (Molecular Formula: C₇H₆N₂O₃, Molecular Weight: 166.13 g/mol ) include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1][2][3] Each technique provides unique and complementary information to build a complete picture of the molecule's architecture.

Data at a Glance: Spectroscopic Signatures of this compound

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on the known structure and typical ranges for the functional groups present.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet (broad)1HCarboxylic Acid (-COOH)
~9.8Singlet1HAmide (-NH)
~8.3Doublet1HPyridyl H (α to N)
~7.8Triplet1HPyridyl H (γ to N)
~7.2Doublet1HPyridyl H (β' to N)
~7.1Triplet1HPyridyl H (β to N)

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~163Carboxylic Carbonyl (C=O)
~159Amide Carbonyl (C=O)
~151Pyridyl C (α to N, attached to NH)
~148Pyridyl C (α' to N)
~139Pyridyl C (γ to N)
~121Pyridyl C (β' to N)
~115Pyridyl C (β to N)

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3200MediumN-H stretch (Amide)
~1730StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Amide I)
~1600, 1450Medium-StrongC=C and C=N stretching (Pyridyl ring)
~1540MediumN-H bend (Amide II)
~1250StrongC-O stretch (Carboxylic Acid)

Table 4: Mass Spectrometry Data

m/z RatioRelative Intensity (%)Assignment
166~95[M]⁺ (Molecular Ion)
122High[M - COOH]⁺
94High[C₅H₄N-NH₂]⁺
78High[C₅H₄N]⁺ (Pyridyl radical cation)

Alternative Structural Confirmation Techniques

While the spectroscopic methods detailed above are the primary means of structural confirmation, other techniques can provide valuable, often definitive, complementary data.

X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute structure, including bond lengths, bond angles, and stereochemistry. This is often considered the "gold standard" for structural proof.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental percentages should match the theoretical values calculated from the molecular formula (C: 50.61%, H: 3.64%, N: 16.86%).

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.

G Workflow for Spectroscopic Structure Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize this compound Purification Purify by Recrystallization/Chromatography Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Identify Functional Groups (COOH, Amide, Pyridyl) IR->IR_Analysis NMR_Analysis Determine Connectivity & Chemical Environment NMR->NMR_Analysis MS_Analysis Confirm Molecular Weight & Fragmentation MS->MS_Analysis Structure_Confirmation Confirm Structure of This compound IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the dry, powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty spectrometer (or with the pure KBr pellet) before scanning the sample.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, with Electrospray Ionization (ESI) or Electron Impact (EI) capabilities.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • Acquisition:

    • ESI: Infuse the sample solution into the ESI source. Acquire the spectrum in both positive and negative ion modes to identify the [M+H]⁺ or [M-H]⁻ ions, respectively.

    • EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the high vacuum source where it is bombarded with high-energy electrons. This method provides the molecular ion and characteristic fragmentation patterns.[5]

  • Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the molecular formula.

References

Assessing the Cross-Reactivity of N-(2-Pyridyl)oxamic Acid in Immunological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the potential cross-reactivity of N-(2-Pyridyl)oxamic acid in common immunological assays. Due to a lack of direct experimental data in the public domain on the immunological cross-reactivity of this specific compound, this document outlines the theoretical potential for interference based on its known biochemical activity and provides detailed protocols for its empirical evaluation. We will compare its known characteristics with those of other lactate dehydrogenase (LDH) inhibitors to offer a broader context for researchers.

Executive Summary

This compound is a known inhibitor of lactate dehydrogenase (LDH), an enzyme central to anaerobic glycolysis.[1][2] While its efficacy as an LDH inhibitor is documented, its potential to interfere with or be cross-reactive in immunological assays has not been formally reported. Such interference can arise from several mechanisms, including direct binding to assay antibodies, altering cellular responses in cell-based assays, or unforeseen interactions with assay reagents. This guide provides a framework for assessing these potential issues.

Potential for Cross-Reactivity and Interference

The cross-reactivity of a small molecule like this compound in an immunoassay is its ability to be recognized by antibodies not specifically generated against it. Interference, a broader concept, includes any influence of the compound on the assay's outcome.

Theoretical Mechanisms of Interference:

  • Direct Antibody Binding: While unlikely for highly specific monoclonal antibodies, polyclonal antibodies or less specific antibodies could potentially recognize epitopes on this compound or a conjugate it might form in a biological sample.

  • Enzyme Activity Inhibition in ELISAs: In enzyme-linked immunosorbent assays (ELISAs) that use LDH as a reporter enzyme (less common, but possible), this compound would directly inhibit the signal generation.

  • Cellular Assay Interference: As an LDH inhibitor, this compound can alter the metabolic state of cells.[3] In immunological assays that rely on cellular functions like cytokine secretion or proliferation, this metabolic modulation could lead to off-target effects that are not indicative of a direct immunological interaction. For example, inhibiting LDH can suppress the proliferation of certain cancer cells.[3]

Comparative Analysis of LDH Inhibitors

A direct comparison of the immunological cross-reactivity of this compound with other LDH inhibitors is hampered by the general lack of such data for this class of compounds. However, we can compare their biochemical properties, which may allude to their potential for off-target effects in cell-based assays.

CompoundTarget(s)Known Immunomodulatory EffectsPotential for Immunoassay Interference
This compound Lactate Dehydrogenase (LDH)Not well-documented. As an LDH inhibitor, it could theoretically modulate immune cell metabolism.Theoretical: Potential to alter results in cell-based assays (e.g., cytokine secretion, proliferation) due to metabolic effects. Low potential for direct antibody cross-reactivity in non-LDH assays.
Oxamic acid Lactate Dehydrogenase (LDH)Studied for its effects on cancer cell metabolism; immunomodulatory effects are not its primary research focus.[1]Theoretical: Similar to this compound, interference in cell-based assays is the primary concern.
Gossypol LDH and other NAD+/NADH-dependent dehydrogenasesReported to have various biological activities, but specific immunomodulatory mechanisms are complex and not fully elucidated.Higher Potential: Broader specificity increases the likelihood of off-target effects in cellular assays.
FX-11 Lactate Dehydrogenase A (LDHA)Primarily studied in the context of cancer metabolism.Theoretical: As a specific LDHA inhibitor, it would have a similar potential for interference in cell-based assays as other LDH inhibitors.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity and interference of this compound, a series of validation experiments are necessary.

Direct Binding ELISA

This assay determines if this compound directly binds to antibodies used in a specific ELISA kit.

Methodology:

  • Coating: Coat a 96-well plate with the capture antibody of the ELISA kit being tested.

  • Blocking: Block the plate to prevent non-specific binding.

  • Incubation with Compound: Add serial dilutions of this compound (e.g., from 1 µM to 1 mM) to the wells. Include a negative control (vehicle only) and a positive control (the target antigen of the kit).

  • Incubation with Detection Antibody: Add the enzyme-conjugated detection antibody.

  • Substrate Addition and Reading: Add the substrate and measure the signal.

Interpretation: A significant signal in the wells containing only this compound would indicate direct binding to one or both of the assay antibodies.

Direct_Binding_ELISA cluster_plate 96-Well Plate Capture_Ab 1. Coat with Capture Antibody Block 2. Block Capture_Ab->Block Compound 3. Add this compound Block->Compound Detection_Ab 4. Add Detection Antibody Compound->Detection_Ab Substrate 5. Add Substrate Detection_Ab->Substrate Read 6. Read Signal Substrate->Read Interpretation Interpretation: Signal indicates direct binding. Read->Interpretation

Workflow for Direct Binding ELISA.

Spike and Recovery Assay

This experiment assesses whether the presence of this compound interferes with the accurate quantification of the target analyte.

Methodology:

  • Sample Preparation: Prepare samples containing a known concentration of the target analyte.

  • Spiking: "Spike" these samples with various concentrations of this compound.

  • ELISA: Run the standard ELISA protocol for the target analyte on the spiked and unspiked samples.

  • Calculation: Calculate the recovery of the target analyte in the spiked samples compared to the unspiked samples.

Interpretation: A recovery rate significantly different from 100% indicates that this compound is interfering with the assay.

Spike_and_Recovery Analyte Known Concentration of Analyte Spike Spike with This compound Analyte->Spike No_Spike No Spike (Control) Analyte->No_Spike ELISA_Spiked Run ELISA Spike->ELISA_Spiked ELISA_Control Run ELISA No_Spike->ELISA_Control Compare Compare Results ELISA_Spiked->Compare ELISA_Control->Compare Recovery Calculate % Recovery Compare->Recovery

Spike and Recovery Experimental Logic.

Cell-Based Assay Interference

This protocol evaluates the effect of this compound on a functional immunological assay, such as cytokine secretion from peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Culture: Culture PBMCs in the presence of various concentrations of this compound and a vehicle control.

  • Stimulation: Stimulate the cells with a known immune activator (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA]). Include an unstimulated control.

  • Incubation: Incubate for a period sufficient to allow for cytokine production (e.g., 24-48 hours).

  • Cytokine Measurement: Collect the cell supernatant and measure the concentration of a target cytokine (e.g., TNF-α or IL-6) using a validated ELISA.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that any observed effects on cytokine production are not due to cytotoxicity.

Interpretation: A significant change in cytokine levels in the presence of this compound, without a corresponding decrease in cell viability, would suggest an immunomodulatory effect that could interfere with the interpretation of cell-based assays.

This compound Signaling Context: LDH Inhibition

The primary mechanism of action for this compound is the inhibition of lactate dehydrogenase, which catalyzes the conversion of pyruvate to lactate. This is a critical step in anaerobic glycolysis. By blocking this pathway, the compound can shift cellular metabolism towards oxidative phosphorylation.

LDH_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ NADH TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle LDH LDH Inhibitor This compound Inhibitor->LDH

Mechanism of LDH Inhibition.

Conclusion and Recommendations

There is currently no direct evidence to suggest that this compound exhibits significant cross-reactivity in standard, non-cellular immunoassays. However, its known bioactivity as an LDH inhibitor warrants careful consideration when used in the context of cell-based immunological assays. The metabolic changes induced by LDH inhibition could be misinterpreted as direct immunomodulatory effects.

It is strongly recommended that researchers perform the validation experiments outlined in this guide—specifically spike and recovery for ligand-binding assays and a functional cell-based assay with concurrent viability testing—before employing this compound in a system where its effects are being immunologically profiled. This proactive approach will ensure the robustness and accuracy of the resulting data.

References

Benchmarking Synthetic Routes for N-(2-Pyridyl)oxamic Acid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Pyridyl)oxamic acid is a molecule of interest in medicinal chemistry, recognized as a metabolite of the non-steroidal anti-inflammatory drugs (NSAIDs) Tenoxicam and Lornoxicam.[1] Its synthesis is a key step for further pharmacological studies and for its use as a reference standard. This guide provides a comparative analysis of the primary synthetic routes for the production of this compound, presenting available experimental data to aid researchers in selecting the most suitable method for their needs.

Synthetic Route 1: Hydrolysis of Methyl (pyridin-2-ylcarbamoyl)formate

This route involves a straightforward hydrolysis of the methyl ester precursor, methyl (pyridin-2-ylcarbamoyl)formate, to yield the desired carboxylic acid.

Reaction Scheme:

Methyl (pyridin-2-ylcarbamoyl)formate Methyl (pyridin-2-ylcarbamoyl)formate C₈H₈N₂O₃ This compound This compound C₇H₆N₂O₃ Methyl (pyridin-2-ylcarbamoyl)formate->this compound Hydrolysis reagents LiOH, 1,4-Dioxane 20°C

Caption: Synthetic Route 1 via ester hydrolysis.

Experimental Protocol:

  • Reagents: Lithium hydroxide (LiOH)

  • Solvent: 1,4-Dioxane

  • Temperature: 20°C

Data Summary:

ParameterValue/Description
Starting Material Methyl (pyridin-2-ylcarbamoyl)formate
Key Reagents Lithium hydroxide, 1,4-Dioxane
Reaction Type Ester Hydrolysis
Yield (%) Not reported in the available literature.
Purity (%) Not reported in the available literature.
Advantages Potentially a high-yielding final step.
Disadvantages Requires synthesis of the starting ester.

Synthetic Route 2: From 2-Aminopyridine and an Oxalate Derivative

This classical approach to forming N-substituted oxamic acids involves the reaction of a primary amine, in this case, 2-aminopyridine, with a suitable oxalate derivative such as diethyl oxalate or oxalyl chloride.

Reaction Scheme:

2-Aminopyridine 2-Aminopyridine C₅H₆N₂ This compound This compound C₇H₆N₂O₃ 2-Aminopyridine->this compound Oxalate_Derivative Diethyl Oxalate or Oxalyl Chloride Oxalate_Derivative->this compound Acylation

Caption: Synthetic Route 2 from 2-aminopyridine.

Experimental Protocol:

A detailed experimental protocol specifically for the synthesis of this compound from 2-aminopyridine and an oxalate derivative is not explicitly detailed in the surveyed literature. However, a general procedure for the synthesis of N,N'-disubstituted oxamides from primary amines and diethyl oxalate involves refluxing the reactants in a suitable solvent like ethanol.[2] For the synthesis of an oxamic acid, a 1:1 stoichiometry would be required, potentially followed by hydrolysis of the resulting ethyl ester.

Data Summary:

ParameterValue/Description
Starting Material 2-Aminopyridine
Key Reagents Diethyl oxalate or Oxalyl chloride
Reaction Type Nucleophilic Acyl Substitution
Yield (%) Not reported for this specific reaction.
Purity (%) Not reported for this specific reaction.
Advantages Utilizes readily available starting materials.
Disadvantages Lack of a specific, optimized protocol in the literature. Potential for side reactions (e.g., diamide formation).

Biological Context: Metabolic Pathway of Lornoxicam and Tenoxicam

This compound has been identified as a degradation product or metabolite of the NSAIDs Lornoxicam and Tenoxicam. The primary metabolic pathway for both drugs involves hydroxylation, primarily to their 5'-hydroxy derivatives, which are then further conjugated for excretion.[3][4][5][6][7][8] The exact mechanism and quantitative contribution of the pathway leading to this compound are not well-defined in the available literature.

cluster_lornoxicam Lornoxicam Metabolism cluster_tenoxicam Tenoxicam Metabolism Lornoxicam Lornoxicam 5'-Hydroxy-lornoxicam 5'-Hydroxy-lornoxicam Lornoxicam->5'-Hydroxy-lornoxicam CYP2C9 This compound This compound 5'-Hydroxy-lornoxicam->this compound Degradation Tenoxicam Tenoxicam 5'-Hydroxy-tenoxicam 5'-Hydroxy-tenoxicam Tenoxicam->5'-Hydroxy-tenoxicam Hydroxylation 5'-Hydroxy-tenoxicam->this compound Degradation

Caption: Simplified metabolic pathways of Lornoxicam and Tenoxicam.

Conclusion

The synthesis of this compound can be approached through at least two primary routes. The hydrolysis of its methyl ester (Route 1) appears to be a viable and direct method, although quantitative data on its yield is currently lacking in publicly available literature. The synthesis from 2-aminopyridine (Route 2) is a classical approach that would benefit from further optimization and detailed procedural reporting. For researchers requiring this compound, empirical evaluation of these routes would be necessary to determine the most efficient and practical method. The biological relevance of this compound as a metabolite of common NSAIDs underscores the importance of having reliable synthetic procedures to enable further pharmacological and toxicological investigations.

References

A Comprehensive Review of N-(2-Pyridyl)oxamic Acid: From Pharmaceutical Impurity to Potential Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of N-(2-Pyridyl)oxamic acid, a compound frequently encountered as a metabolite and degradation product of several non-steroidal anti-inflammatory drugs (NSAIDs), reveals its potential role as a lactate dehydrogenase (LDH) inhibitor. This comprehensive guide consolidates current research, offering a comparative perspective for researchers, scientists, and drug development professionals.

This compound is primarily recognized as a metabolite of the NSAID Tenoxicam and a degradation product of Lornoxicam.[1][2] It is also available as a certified impurity standard for Piroxicam, highlighting its significance in pharmaceutical quality control and stability studies.[3] Beyond its role as a byproduct, its structural similarity to oxamic acid, a known inhibitor of lactate dehydrogenase (LDH), suggests a potential for biological activity.[4][5]

Physicochemical Properties

This compound (CAS No: 13120-39-3) possesses a molecular formula of C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol .[6] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆N₂O₃[6]
Molecular Weight 166.13 g/mol [6]
Melting Point 196-198 °C[2]
LogP 0.17770[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Storage Temperature -20°C Freezer, Under inert atmosphere[2]

Role as a Metabolite and Degradation Product

The presence of this compound is a critical consideration in the pharmacokinetic and stability profiles of several oxicam-based NSAIDs.

Tenoxicam Metabolism

Tenoxicam is metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2C9 being a key contributor.[7][8] While the major metabolite is 5'-hydroxy-tenoxicam, other metabolic pathways exist. The formation of this compound from Tenoxicam likely involves the cleavage of the thienothiazine ring system.

Tenoxicam_Metabolism Tenoxicam Tenoxicam Metabolite This compound Tenoxicam->Metabolite Metabolic Cleavage CYP2C9 CYP2C9 (Liver) CYP2C9->Tenoxicam

Metabolic formation of this compound from Tenoxicam.
Lornoxicam Degradation

Lornoxicam is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[9][10][11] Forced degradation studies have identified this compound as a significant degradation product, likely formed through the hydrolytic cleavage of the amide bond and subsequent breakdown of the thienothiazine ring.[9][11]

Lornoxicam_Degradation Lornoxicam Lornoxicam Degradation_Product This compound Lornoxicam->Degradation_Product Hydrolytic Cleavage Stress Acid/Base/Oxidation Stress->Lornoxicam

Formation of this compound from Lornoxicam degradation.

Potential as a Lactate Dehydrogenase (LDH) Inhibitor

The proposed mechanism of inhibition involves the binding of the oxamic acid moiety to the active site of LDH, competing with the natural substrate, pyruvate.

LDH_Inhibition cluster_0 LDH Active Site cluster_1 Inhibition Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Binds Lactate Lactate LDH->Lactate Converts to NPO This compound NPO->LDH Competitively Binds

Competitive inhibition of LDH by this compound.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general method for the synthesis of N-substituted oxamic acids can be adapted.[13][14] This typically involves the reaction of an amine with an oxalyl derivative. A plausible synthetic route is outlined below.

Materials:

  • 2-Aminopyridine

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Amidation: Dissolve 2-aminopyridine in ethanol. Add diethyl oxalate and a catalytic amount of sodium ethoxide. Reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any unreacted starting materials.

  • Hydrolysis: The resulting ethyl N-(2-pyridyl)oxamate is then hydrolyzed to the corresponding carboxylic acid. Dissolve the ester in a mixture of ethanol and water, and add a stoichiometric amount of sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Lactate Dehydrogenase (LDH) Inhibition Assay

The inhibitory effect of this compound on LDH activity can be determined using a standard spectrophotometric assay.

Materials:

  • Purified LDH enzyme

  • NADH

  • Sodium pyruvate

  • Tris-HCl buffer (pH 7.4)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-HCl buffer, NADH solution, and varying concentrations of this compound.

  • Initiate the reaction by adding the LDH enzyme solution to each well.

  • Immediately after adding the enzyme, add the sodium pyruvate solution to start the reaction.

  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LDH_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, NADH, Pyruvate, LDH, Inhibitor) start->prepare_reagents plate_setup Add Buffer, NADH, and This compound to 96-well plate prepare_reagents->plate_setup add_enzyme Add LDH Enzyme plate_setup->add_enzyme add_substrate Add Pyruvate to start reaction add_enzyme->add_substrate measure_absorbance Measure Absorbance at 340 nm (kinetic read) add_substrate->measure_absorbance calculate_rates Calculate Initial Reaction Rates measure_absorbance->calculate_rates determine_ic50 Determine IC50 Value calculate_rates->determine_ic50 end End determine_ic50->end

Workflow for an LDH inhibition assay.

Conclusion

This compound, while primarily known in the context of being a metabolite and degradation product of common NSAIDs, holds potential as a biologically active molecule. Its structural resemblance to known LDH inhibitors warrants further investigation into its specific inhibitory activity and potential therapeutic applications. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of this compound, encouraging further research into this intriguing compound. A direct comparison with other LDH inhibitors through standardized assays would be crucial to fully elucidate its potency and selectivity.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(2-Pyridyl)oxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step operational plan for the proper disposal of N-(2-Pyridyl)oxamic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent moieties: the pyridine ring and the oxamic acid group.

Hazard Assessment and Waste Classification

This compound is comprised of a pyridine ring and an oxamic acid functional group. Pyridine and its derivatives are recognized as potentially flammable, toxic, and irritant substances.[1] Similarly, oxamic acid is known to cause skin and serious eye irritation.[2] Therefore, as a precautionary measure, this compound and any materials contaminated with it must be classified and handled as hazardous chemical waste.[3][4]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be in strict accordance with all local, state, and federal regulations.[5]

  • Waste Segregation and Collection :

    • Solid Waste : Collect any solid this compound, contaminated spatulas, weighing papers, and other disposable labware into a dedicated, clearly labeled hazardous waste container.[3] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[3]

    • Contaminated PPE : Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[3]

  • Container Labeling :

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3] Include the date of waste generation.

  • Storage :

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3]

    • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or acids.[1][6]

  • Spill Management :

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[3]

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[3]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[3]

    • Collect all cleaning materials as hazardous waste.[3]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

    • Incineration is a common and effective method for the disposal of pyridine-containing compounds.[4]

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Workflow start Start: Have N-(2-Pyridyl)oxamic acid waste? waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid collect_solid Collect in labeled, sealed HDPE container for solids. solid_waste->collect_solid collect_liquid Collect in labeled, sealed leak-proof container for liquids. liquid_waste->collect_liquid storage Store in designated secure waste accumulation area. collect_solid->storage collect_liquid->storage disposal Arrange for pickup by licensed hazardous waste contractor. storage->disposal end End: Waste properly disposed. disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.